Ruthenium101
Description
Significance of Ruthenium-101 as a Probe in Advanced Chemical Systems
The significance of Ruthenium-101 as a probe lies primarily in its utility in NMR spectroscopy. 101Ru NMR allows researchers to gain insights into the local electronic environment and structure of ruthenium centers within molecules and materials. northwestern.edu This is particularly valuable in the study of ruthenium complexes used as catalysts, in photochemistry, and in materials science. By analyzing the chemical shifts, coupling constants, and relaxation times observed in 101Ru NMR spectra, researchers can deduce information about the oxidation state, coordination geometry, and bonding interactions of the ruthenium atom. northwestern.edu
Ruthenium complexes are explored as probes in various systems, including biological contexts, although the focus here remains on chemical systems. For instance, ruthenium(II) complexes have been developed as luminescent probes for detecting specific chemical species like hypochlorous acid in chemical and biological environments. acs.org While this specific example involves a ruthenium complex rather than the bare isotope, it illustrates the broader concept of ruthenium species acting as probes in advanced chemical and biological systems. Another application involves using chiral ruthenium complexes as probes for studying diastereomeric interactions in microscopy, highlighting their role in investigating molecular interactions in complex environments. nih.gov
Research findings demonstrate the application of ruthenium isotopes, including 101Ru, in studying the structure and vibrations of nuclei, although the primary chemical research focus is on its spectroscopic properties in molecular and material contexts. tracesciences.com The use of ruthenium isotopes, including 101Ru, as a double spike in MC-ICPMS has also been developed for precise measurements of ruthenium stable isotope compositions, enabling their use as tracers in geochemical and cosmochemical processes. rsc.org This highlights the role of 101Ru in analytical techniques for probing the origin and history of materials.
Historical Context of Isotopic Ruthenium Research in Academia
The element ruthenium was discovered by Karl Ernst Claus in 1844 from platinum residues in Russia, with the name "Ruthenium" derived from "Ruthenia," the Latin name for Russia. chemistrycool.combritannica.commatthey.com Early research focused on isolating and characterizing the element and its basic chemical properties. The study of ruthenium isotopes in academia gained prominence with the development of techniques capable of analyzing isotopic abundances and nuclear properties. chemlin.orgbuyisotope.com The advent of NMR spectroscopy opened new avenues for studying the less abundant, NMR-active isotopes like 99Ru and 101Ru. northwestern.eduaip.orgpascal-man.com The first direct detection of 99Ru and 101Ru NMR, reported in 1981 for RuO4, marked a significant step, allowing for the measurement of NMR parameters and the study of relaxation and coupling constants for these isotopes. aip.org This historical development paved the way for the use of 101Ru NMR as a tool in probing ruthenium compounds.
Scope and Research Focus of Ruthenium-101 Investigations
The scope of Ruthenium-101 investigations in contemporary chemical research is largely centered on its application in NMR spectroscopy to elucidate the structural and electronic properties of ruthenium compounds. This includes studies on inorganic and organometallic ruthenium complexes. northwestern.edu Research focuses on utilizing 101Ru NMR to understand the nature of metal-ligand bonding, investigate reaction mechanisms catalyzed by ruthenium complexes, and characterize novel ruthenium-based materials. acs.orgmarquette.eduacs.org
Specific research areas where 101Ru plays a role include:
Catalysis: Studying the active species and intermediates in ruthenium-catalyzed reactions through the lens of 101Ru NMR. taylorandfrancis.commarquette.eduacs.org
Coordination Chemistry: Characterizing the structure and dynamics of ruthenium coordination complexes. researchgate.net
Materials Science: Probing the local environment of ruthenium in solid-state materials, such as oxides or nanoparticles, using solid-state 101Ru NMR. pascal-man.com
Analytical Chemistry: Employing 101Ru as a spike in mass spectrometry for precise isotopic analysis in various scientific disciplines, including geochemistry. rsc.org
While 99Ru NMR is often preferred due to its lower quadrupole moment, 101Ru NMR still provides valuable complementary information, particularly in cases where 99Ru signals are difficult to obtain or interpret. northwestern.edu The research focus continues to expand as NMR techniques become more sensitive and sophisticated, allowing for the study of 101Ru in increasingly complex chemical systems.
Ruthenium Isotopic Abundance
| Isotope | Natural Abundance (%) chemlin.orgbuyisotope.combritannica.com | Spin (I) chemlin.orgbuyisotope.com | Quadrupole Moment (barn) chemlin.orgbuyisotope.com |
| 96Ru | 5.54 | 0+ | - |
| 98Ru | 1.87 | 0+ | - |
| 99Ru | 12.76 | 5/2+ | +0.074 |
| 100Ru | 12.60 | 0+ | - |
| 101Ru | 17.06 | 5/2+ | +0.457 |
| 102Ru | 31.55 | 0+ | - |
| 104Ru | 18.62 | 0+ | - |
Properties
CAS No. |
14914-61-5 |
|---|---|
Molecular Formula |
C5H7NO4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ruthenium 101 Enriched Compounds
Isotopic Enrichment and Separation Techniques for Ruthenium-101
The production of Ruthenium-101 enriched materials necessitates sophisticated isotopic enrichment and separation techniques. Natural ruthenium consists of seven stable isotopes: ⁹⁶Ru, ⁹⁸Ru, ⁹⁹Ru, ¹⁰⁰Ru, ¹⁰¹Ru, ¹⁰²Ru, and ¹⁰⁴Ru. buyisotope.comrsc.orgrsc.org To obtain a higher concentration of the ¹⁰¹Ru isotope, methods such as electromagnetic isotope separation (EMIS) are employed.
Facilities like the Enriched Stable Isotope Prototype Plant at Oak Ridge National Laboratory (ORNL) utilize EMIS systems for the isotopic enrichment of elements, including ruthenium. bnl.gov This process involves vaporizing the ruthenium metal and converting it into an ion beam. The ion beam is then directed through a magnetic field, which causes isotopes of different masses to deflect at varying radii. bnl.gov This mass-dependent deflection allows for the physical separation of the isotopes, which are collected in different pockets. bnl.gov Following collection, the separated isotopic material undergoes chemical processing to ensure high purity, meeting the specific requirements for subsequent chemical synthesis. bnl.gov Enrichment levels for Ru-101 can reach 96-97 atom percent using these methods. isotopes.gov
Beyond isotopic enrichment from natural sources, the separation of ruthenium isotopes can also be relevant in the context of nuclear fuel reprocessing, where various ruthenium isotopes are produced as fission products. nih.govresearchgate.net Techniques for separating ruthenium from other elements in complex mixtures often involve the oxidation of ruthenium to its volatile tetroxide, RuO₄. rsc.orgrsc.orgnih.govresearchgate.netbritannica.com RuO₄ can then be separated by distillation or solvent extraction. nih.govresearchgate.netbritannica.com Chemical purification methods, such as cation exchange chromatography, are also utilized to isolate ruthenium from other elements and ensure the radiochemical purity of specific isotopes. rsc.orgrsc.org For precise isotopic analysis, a ⁹⁸Ru–¹⁰¹Ru double spike can be used, indicating the availability and application of enriched ¹⁰¹Ru in analytical methods. rsc.orgrsc.org
Precursor Synthesis for Ruthenium-101 Incorporation
The synthesis of Ruthenium-101 enriched compounds typically begins with isotopically enriched ruthenium in elemental form (e.g., metal powder or foil) buyisotope.com or as simple inorganic salts prepared from the enriched metal. These enriched materials then serve as precursors for the synthesis of more complex compounds.
Common starting materials in general ruthenium chemistry include ruthenium trichloride (B1173362) (RuCl₃), which is a versatile precursor for a wide array of ruthenium complexes. harvard.eduwikipedia.org The synthesis of Ru-101 enriched compounds would thus often involve preparing RuCl₃ enriched in the ¹⁰¹Ru isotope from enriched ruthenium metal. Methods for synthesizing ruthenium precursors, such as amidinate complexes used in vapor deposition, have been reported using RuCl₃ or other soluble ruthenium sources like [RuCl₂(CO)₃]₂. harvard.eduresearchgate.net While these reports detail the synthesis using natural abundance ruthenium, the procedures are directly applicable when starting with ¹⁰¹Ru-enriched ruthenium chloride or other enriched simple salts.
Furthermore, techniques for preparing highly dispersed ruthenium precursors, for instance, in the context of catalyst synthesis, have been developed using RuCl₃·3H₂O as a starting material in self-assembly processes. rsc.orgnih.gov The synthesis of ruthenium half-sandwich complexes, valuable as starting materials for catalysts, can also be achieved from RuCl₃(solv.)n. epfl.ch The core principle for obtaining ¹⁰¹Ru-enriched precursors is to utilize isotopically enriched ruthenium at the initial stage of the synthesis, applying established synthetic routes for ruthenium compounds.
Development of Novel Coordination Compounds Featuring Ruthenium-101
The development of novel coordination compounds featuring Ruthenium-101 involves adapting established synthetic methodologies for ruthenium complexes using ¹⁰¹Ru-enriched precursors. While specific literature detailing the synthesis of every type of coordination compound explicitly with Ru-101 is not always readily available, the general synthetic strategies are well-documented and can be applied. The incorporation of the ¹⁰¹Ru isotope allows for the study of isotopic effects, reaction mechanisms using isotopic tracing, and the development of materials with specific nuclear properties.
Organometallic Complexes Incorporating Ruthenium-101
Ruthenium forms a diverse range of organometallic complexes, characterized by metal-carbon bonds. wikipedia.org These compounds are important in catalysis and materials science. Examples include metallocenes like ruthenocene, carbonyl complexes such as ruthenium pentacarbonyl (Ru(CO)₅) and triruthenium dodecacarbonyl (Ru₃(CO)₁₂), and various phosphine-containing complexes like RuHCl(CO)(PPh₃)₃. wikipedia.org
The synthesis of ¹⁰¹Ru-enriched organometallic complexes follows the general synthetic routes developed for their natural abundance counterparts, employing ¹⁰¹Ru-enriched starting materials. For instance, ruthenium half-sandwich complexes, which serve as precursors for catalysts, can be synthesized from ¹⁰¹Ru-enriched RuCl₃(solv.)n and appropriate organic ligands like alkynes. epfl.ch The reaction conditions, such as temperature and solvent, are optimized based on the specific complex being synthesized. Similarly, the preparation of ¹⁰¹Ru-enriched diruthenium sandwich complexes can be achieved by adapting known synthetic procedures using enriched ruthenium precursors. reading.ac.uk
While specific examples of ¹⁰¹Ru incorporation in every reported organometallic synthesis are not commonly highlighted in general chemical literature, the methodologies involving reactions between ruthenium precursors and organic ligands (e.g., cyclopentadienyls, carbonyls, phosphines, alkynes) are directly applicable for the synthesis of ¹⁰¹Ru-enriched variants.
Ruthenium-101 Pincer Complexes Synthesis
Ruthenium pincer complexes, characterized by a tridentate ligand framework that binds to the metal center in a pincer-like fashion, are a significant class of catalysts. Their synthesis typically involves the reaction of a pincer ligand precursor with a suitable ruthenium source. acs.orgacs.org Common ruthenium precursors used in pincer complex synthesis include [RuHCl(CO)(PPh₃)₃]. acs.org
The preparation of ¹⁰¹Ru-enriched pincer complexes involves reacting ¹⁰¹Ru-enriched ruthenium precursors with the desired pincer ligands. Synthetic methods can include direct metallation of the ligand by the ruthenium precursor or reactions involving C-H activation, oxidative addition, transmetalation, or direct coordination. rsc.orgresearchgate.net These reactions can lead to the formation of both monomeric and dimeric ruthenium pincer complexes, depending on the ligand and reaction conditions. acs.org The synthesis of P-stereogenic pincer complexes with ruthenium, involving the creation of a stereogenic center at the phosphorus atom within the pincer ligand, has also been reported using various synthetic strategies. rsc.org Applying these established procedures with ¹⁰¹Ru-enriched ruthenium starting materials allows for the preparation of isotopically labeled pincer complexes for mechanistic studies or applications requiring the specific isotopic signature.
Preparation of Ruthenium-101 Hydride Species
Ruthenium hydride complexes, containing one or more hydrogen atoms directly bonded to the ruthenium center, are important in catalysis, particularly in hydrogenation and dehydrogenation reactions. These complexes can exist as classical hydrides (terminal M-H bonds) or nonclassical dihydrogen complexes (η²-H₂ ligand).
The synthesis of ¹⁰¹Ru-enriched ruthenium hydride species can be achieved by adapting known synthetic routes for hydride complexes using ¹⁰¹Ru-enriched ruthenium precursors. Methods include direct hydrogenation reactions or multi-step procedures starting from precursors like [Ru(cod)(metallyl)₂] (cod = 1,5-cyclooctadiene). uni-koeln.de Reactions involving the protonation of ruthenium complexes can also lead to the formation of hydride species. Ternary ruthenium complex hydrides have also been synthesized and investigated. dicp.ac.cn
The synthesis of silyl-hydride and phosphine-silanol supported Ru(II) complexes from precursors like [Ru(p-cymene)Cl₂]₂ suggests further avenues for preparing ruthenium hydride species that can be adapted for ¹⁰¹Ru enrichment. rsc.org The specific synthetic pathway depends on the desired hydride complex and the nature of co-ligands. Using ¹⁰¹Ru-enriched starting materials in these reactions allows for the preparation of isotopically labeled hydride complexes for detailed mechanistic investigations.
Synthesis of Ruthenium-101 Chalco- and Pnictogen Ligated Complexes
Ruthenium complexes featuring ligands that coordinate through chalcogen (O, S, Se, Te) or pnictogen (N, P, As, Sb) atoms are prevalent in coordination chemistry and catalysis. The synthesis of ¹⁰¹Ru-enriched complexes with these types of ligands involves reacting ¹⁰¹Ru-enriched ruthenium precursors with ligands containing these donor atoms.
Examples of ruthenium complexes with pnictogen ligands include those with nitrogen donors like amidinates harvard.eduresearchgate.net, isoquinoline, indazole frontiersin.org, and triazacyclononane. acs.org Ruthenium complexes with phosphine (B1218219) ligands (phosphorus being a pnictogen) are also very common and are synthesized through various methods involving ruthenium halides or other precursors reacting with phosphines. wikipedia.orgacs.orguni-koeln.dersc.orgcsic.es
Complexes with chalcogen ligands include those with oxygen or sulfur donors. For instance, ruthenium complexes with ligands containing both phosphorus and sulfur atoms have been reported. rsc.org The synthesis of ruthenium complexes with oxygen-containing ligands, such as those involving metal-organic frameworks (MOFs) where oxygen atoms in the framework coordinate to ruthenium, has also been explored. mdpi.comresearchgate.netmdpi.com
The general synthetic strategies for these complexes involve the reaction of a ¹⁰¹Ru-enriched ruthenium salt or complex with the desired chalco- or pnictogen-based ligand under appropriate reaction conditions (solvent, temperature, presence of base, etc.). While specific examples with explicit ¹⁰¹Ru labeling in the literature may be limited, the fundamental coordination chemistry principles apply, allowing for the synthesis of a wide range of ¹⁰¹Ru-enriched complexes with chalco- and pnictogen ligands.
Here is a table summarizing the natural abundance and enrichment levels of stable ruthenium isotopes, including Ruthenium-101:
| Isotope | Natural Abundance (atom %) isotopes.govbuyisotope.com | Isotopic Enrichment (atom %) isotopes.gov |
| ⁹⁶Ru | 5.54 | 93-99 |
| ⁹⁸Ru | 1.87 | 82-89 |
| ⁹⁹Ru | 12.76 | 96-97 |
| ¹⁰⁰Ru | 12.60 | 95-97 |
| ¹⁰¹Ru | 17.06 | 96-97 |
| ¹⁰²Ru | 31.55 | >98 |
| ¹⁰⁴Ru | 18.62 | >98 |
Solid-State Synthesis of Ruthenium-101 Materials
Solid-state synthesis techniques are employed to create ruthenium-containing materials, often focusing on nanoparticles and supported catalysts. These methods offer advantages in controlling the structure, particle size, and distribution of ruthenium within a solid matrix.
One approach involves the synthesis of ruthenium nanoparticles encapsulated within the pores of Metal-Organic Frameworks (MOFs), such as MIL-101. mdpi.com A hydrothermal synthesis method can be used to prepare the MIL-101 framework, followed by the introduction of a ruthenium precursor like RuCl₃. mdpi.com The ruthenium precursor is then reduced within the MOF structure, for instance, by using a sodium borohydride (B1222165) solution. mdpi.com This method can lead to the formation of metallic Ru nanoparticles inside the MOF pores, as well as some nanoparticles on the surface of the MOF crystals. mdpi.com
Another solid-state synthesis technique for ruthenium-containing carbon materials involves a dry grinding method using nano-silica as a hard template. rsc.org This method has been used to synthesize a mesoporous ruthenium-containing carbon catalyst (Ru–MC-g) with a uniform distribution of semi-embedded ruthenium nanoparticles. rsc.org This dry-grinding process has shown promise for scalability in producing Ru-based catalysts. rsc.org
Solid-phase synthesis has also been explored as a platform for discovering new ruthenium complexes. nih.gov This involves synthesizing ligands on a solid support, such as polystyrene resin, and then generating ruthenium complexes on the solid phase. nih.gov This high-throughput approach allows for the rapid synthesis and screening of a library of ruthenium complexes with varying ligands. nih.gov For example, ligands designed to tune the spectral properties of ruthenium-based photocaging groups have been synthesized on solid phase. nih.gov Ruthenium complexes of the general formula [Ru(L)(MeCN)n]m+ (n = 1–3, m = 1–2) have been generated from these ligands on solid support, cleaved, and then analyzed. nih.gov
The synthesis of ruthenium nanoparticles can also be achieved through chemical co-precipitation followed by calcination under a hydrogen atmosphere. koreascience.kr The size and aggregation of the resulting Ru⁰ nanoparticles can be influenced by factors such as the pH of the medium and the presence and concentration of surfactants. koreascience.kr For instance, adjusting the pH has been observed to affect the size of Ru⁰ nanoparticles, with pH 9 being preferred in some syntheses to control size and aggregation. koreascience.kr
Solid-state reactions are also relevant in the synthesis of specific ruthenium compounds, such as ruthenium nitrosyl tri- and dialkyl complexes. acs.org For example, the protonation of a ruthenium trialkyl complex in hexane (B92381) can lead to the formation of a solid dialkyl compound. acs.org
Furthermore, solid-state transformation has been observed in ruthenium-containing polyoxometalates. sciopen.com Hydrothermal and solid-state methods can lead to the transformation of ruthenium-supported Keggin-type heteropolytungstates to ruthenium-substituted Keggin-type heteropolytungstates. sciopen.com
Ruthenium solid-state surfaces, described as deposited ruthenium atoms, molecules, nanoparticles, and complexes on substrates, are being investigated for their electrochemical applications, including catalysis and sensing. rsc.org Techniques for depositing ruthenium onto solid substrates to form thin films include various methods that allow for control over film thickness, morphology, and composition. rsc.org
Methodologies for Ruthenium-101 Labelling in Complex Molecules
The incorporation of isotopes, including stable isotopes like 101Ru, into organic molecules is a crucial technique in various fields, such as medicinal chemistry, chemical biology, and materials science. acs.org While much of the literature on isotopic labeling focuses on hydrogen isotopes like deuterium (B1214612) and tritium, the principles and strategies for incorporating metal isotopes like 101Ru into complex molecules often involve similar chemical transformations and conjugation techniques.
Ruthenium complexes are actively being developed as tools for chemical biology and potential therapeutics. nih.gov Methodologies for labeling complex molecules with ruthenium, including potentially 101Ru for specific applications, often involve the formation of covalent linkages between a ruthenium complex and the molecule of interest.
One strategy for labeling proteins with photoredox-active ruthenium polypyridyl complexes involves the reaction of a ruthenium reagent containing a reactive group, such as an N-hydroxysuccinamide ester or a bromomethyl group, with an amino group of a lysine (B10760008) residue on the protein. acs.org Another method involves the reaction of a ruthenium complex with a surface histidine residue. acs.org
Ruthenium complexes have also been covalently linked to nucleic acid derivatives. mdpi.com Methodologies include coupling reactions between a ruthenium complex functionalized with a reactive group (e.g., a carboxyl group) and oligonucleotides bearing a complementary linker (e.g., an amino hexyl linker). mdpi.com This allows for the creation of ruthenium-DNA conjugates. mdpi.com Different synthetic approaches have been developed to link ruthenium complexes to the 5'-end of oligonucleotides, such as coupling an alkylated ruthenium complex derivative to a thiol-modified oligonucleotide. mdpi.com
The concept of conjugating a radiolabeled prosthetic compound to a functional group within a molecule is a commonly applied way to introduce a radionuclide or a fluorescent tag into larger molecules like peptides and proteins. rsc.org While this often refers to radioactive isotopes, analogous chemical strategies can be applied for incorporating stable isotopes like 101Ru for applications such as stable isotope tracing or mass spectrometry-based studies.
Ruthenium complexes with functionalized ligands can also be designed to interact with or label specific biological targets. For instance, cationic ruthenium-based complexes have been explored for sensing nucleic acids due to their strong interaction with negatively charged DNA and RNA. mdpi.com
Sophisticated Spectroscopic and Advanced Analytical Characterization of Ruthenium 101 Species
Ruthenium-101 Nuclear Magnetic Resonance (NMR) Spectroscopy
101Ru NMR spectroscopy is a powerful technique for characterizing ruthenium complexes and materials. Due to the quadrupolar nature of the 101Ru nucleus (I = 5/2) and its moderate natural abundance, obtaining high-resolution spectra can be challenging compared to spin I = 1/2 nuclei. chemlin.orgpnnl.gov However, advancements in NMR instrumentation and experimental methodologies have enabled detailed investigations.
The nuclear magnetic properties of 101Ru include a gyromagnetic ratio (γ) of -1.3773 · 107 rad T-1 s-1 and a quadrupole moment (Q) of +0.457(23) barn. chemlin.org The resonance frequency at 1 T is 2.1916 MHz. chemlin.org The relative sensitivity of 101Ru NMR is 0.00159 at constant magnetic field (H0) and 0.6005 at constant resonance frequency (v0), relative to 1H. chemlin.org
Experimental Methodologies for High-Resolution Ruthenium-101 NMR
Achieving high-resolution 101Ru NMR spectra, particularly in solid-state samples, often requires specialized techniques due to quadrupolar broadening. High magnetic fields are beneficial for increasing sensitivity and reducing second-order quadrupolar broadening. pnnl.gov
For solid-state studies, techniques such as Magic Angle Spinning (MAS) are crucial to average anisotropic interactions. pascal-man.com While 99Ru NMR is often preferred in solid-state due to its lower quadrupole moment, solid-state 101Ru NMR investigations have also been conducted. pnnl.govpascal-man.com
In solution-state NMR, obtaining high-resolution spectra can involve using appropriate pulse sequences and ensuring sample homogeneity. escholarship.org The first direct detection of 101Ru NMR in solution was reported for RuO4 in CCl4. aip.org
Chemical Shift Anisotropy Studies in Ruthenium-101 Complexes
Chemical Shift Anisotropy (CSA) is an important parameter in NMR that provides information about the electronic environment around the nucleus and the symmetry of the molecule. For quadrupolar nuclei like 101Ru, the interpretation of CSA can be complex due to the interplay with quadrupolar interactions.
Studies involving ruthenium complexes have shown that the ruthenium magnetic shielding tensor is sensitive to subtle changes in the local structure. acs.org The chemical shift in transition metal complexes is significantly influenced by the paramagnetic shielding term, which is related to the electronic structure and d-d electronic transitions. researchgate.netresearchgate.net
For instance, investigations into ruthenium(II) complexes have explored the relationship between chemical shifts and ligand-field parameters, highlighting the influence of metal-ligand bond covalency on magnetic shielding. researchgate.net
Quadrupolar Coupling Constant Determination for Ruthenium-101
The quadrupolar coupling constant (CQ or e2qQ/h) is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. pascal-man.com For 101Ru (I = 5/2), the determination of CQ provides insights into the symmetry and electronic distribution around the ruthenium nucleus. chemlin.orgnorthwestern.edudieter-freude.de The quadrupole moment of 101Ru is significantly larger than that of 99Ru, resulting in larger quadrupolar interactions. pnnl.gov
The CQ is influenced by the electric field gradient tensor, which is highly sensitive to the local structure and bonding. fu-berlin.de In solid-state NMR, quadrupolar interactions significantly affect the line shape, and analysis of these line shapes allows for the extraction of CQ and the asymmetry parameter (ηQ). pascal-man.comfu-berlin.de
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental CQ determination by calculating EFG tensors and relating them to the electronic structure. dieter-freude.dersc.orgpsu.edu Studies on ruthenium complexes, particularly those with hydride ligands, have used 2H NMR to determine quadrupolar coupling constants, which serve as probes for the coordination environment. fu-berlin.dersc.orgpsu.edu
Spin-Lattice (T1) and Spin-Spin (T2) Relaxation Measurements for Ruthenium-101
NMR relaxation times, T1 (spin-lattice) and T2 (spin-spin), provide information about the dynamics and environment of the nucleus. geoconvention.com For quadrupolar nuclei like 101Ru, relaxation is often dominated by the quadrupolar mechanism, which is related to the fluctuations of the electric field gradient at the nucleus.
Measurements of T1 and T2 for 101Ru can offer insights into molecular motion, correlation times, and interactions with the surrounding lattice or solvent. aip.orgresearchgate.net Studies on ruthenium compounds have utilized relaxation measurements to understand dynamic behavior. aip.orgresearchgate.net For example, T1 measurements have been used to investigate the nature of hydride ligands in ruthenium complexes. researchgate.net
While some studies discuss T1 and T2 relaxation in the context of NMR in general or for other nuclei, specific detailed data for 101Ru T1 and T2 in various complexes is less commonly reported compared to chemical shifts and quadrupolar parameters. aip.orggeoconvention.comresearchgate.netut.eeresearchgate.net However, the first direct detection of 101Ru NMR in RuO4 included measurements of linewidths and T1. aip.org
Solid-State Ruthenium-101 NMR Investigations
Solid-state 101Ru NMR is a valuable technique for studying the structure and properties of ruthenium in solid materials, including catalysts, oxides, and coordination polymers. pnnl.govpascal-man.comtech-publish.com Despite the challenges associated with the quadrupolar nature and moderate abundance of 101Ru, solid-state NMR provides unique information not accessible from solution-state studies. pnnl.gov
Solid-state 101Ru NMR investigations have been conducted on various ruthenium-containing solids, including ruthenium oxides and magnetic superconductors. pascal-man.com These studies often aim to understand the local environment of ruthenium, magnetic interactions, and phase transitions. pascal-man.com
The interpretation of solid-state 101Ru NMR spectra often involves analyzing the complex line shapes arising from the interplay of chemical shift anisotropy and quadrupolar interactions. fu-berlin.de Modern solid-state NMR techniques, including high magnetic fields and advanced pulse sequences, are essential for obtaining well-resolved spectra and extracting meaningful parameters. pnnl.gov
Influence of Local Structure and Electronic Environment on Ruthenium-101 NMR Parameters
The local structure and electronic environment around the 101Ru nucleus have a profound influence on its NMR parameters, including chemical shift, CSA, and quadrupolar coupling constant. pascal-man.comresearchgate.net The chemical shift is particularly sensitive to the oxidation state, coordination number, and the nature of the ligands. researchgate.netresearchgate.net Changes in electron density and bonding characteristics directly affect the magnetic shielding experienced by the nucleus. researchgate.net
The quadrupolar coupling constant is highly sensitive to deviations from cubic symmetry at the ruthenium site, as it is directly proportional to the electric field gradient. pascal-man.comfu-berlin.de Distortions in the coordination sphere or changes in the charge distribution due to different ligands or crystal packing can lead to significant changes in CQ and ηQ. fu-berlin.de
Studies have shown that even subtle structural variations can induce measurable changes in 101Ru NMR parameters. acs.org For instance, the hydration state in solid K4Ru(CN)6·xH2O affects the 99Ru (and presumably 101Ru) chemical shift, CQ, and ηQ. acs.org Theoretical calculations are increasingly used to understand and predict the relationship between local structure, electronic properties, and observed NMR parameters. pnnl.govrsc.orgpsu.eduacs.orgnih.gov
Ruthenium Isotopic Data and NMR Properties
| Isotope | Natural Abundance (%) | Spin (I) | Nuclear Magnetic Moment (μ/μN) | Gyromagnetic Ratio (γ / 107 rad T-1 s-1) | Quadrupole Moment (Q / barn) | Resonance Frequency at 1 T (MHz) | Relative Sensitivity (H0=const.) | Relative Sensitivity (v0=const.) |
| 96Ru | 5.54(14) | 0+ | - | - | - | - | - | - |
| 98Ru | 1.87(3) | 0+ | - | - | - | - | - | - |
| 99Ru | 12.76(14) | 5/2+ | -0.655(5) | -1.2521 | +0.079 | 1.996 | 0.00097 | 0.376 |
| 100Ru | 12.60(7) | 0+ | - | - | - | - | - | - |
| 101Ru | 17.06(2) | 5/2+ | -0.718(6) | -1.3773 | +0.457(23) | 2.1916 | 0.00159 | 0.6005 |
| 102Ru | 31.55(14) | 0+ | - | - | - | - | - | - |
| 104Ru | 18.62(27) | 0+ | - | - | - | - | - | - |
Data compiled from various sources, primarily chemlin.orgnorthwestern.edu. Note that values may vary slightly between different references.
Development of Ruthenium-101 NMR Reference Standards
101Ru is one of the NMR-active isotopes of ruthenium, possessing a nuclear spin (I) of 5/2+ and a natural abundance of 17.06%. northwestern.eduwebelements.comchemlin.org While 99Ru is often preferred for NMR studies due to its lower quadrupole moment, 101Ru NMR is also a viable technique. northwestern.edu
The development of reliable reference standards is crucial for obtaining accurate and comparable chemical shift data in NMR spectroscopy. A commonly used reference standard for Ruthenium NMR, applicable to both 99Ru and 101Ru, is a 0.3 M solution of K₄Ru(CN)₆ in D₂O at room temperature. northwestern.eduwebelements.com This standard provides absolute frequencies of 4.605151 MHz for 99Ru and 5.161369 MHz for 101Ru, relative to 100.00 MHz for Tetramethylsilane (TMS). northwestern.edu IUPAC recommendations also provide guidelines for reporting NMR chemical shifts relative to the ¹H resonance of TMS. northwestern.edu
Ruthenium-101 Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local electronic and magnetic environment of specific atomic nuclei within a solid material. It relies on the recoilless emission and absorption of gamma rays, a phenomenon known as the Mössbauer effect. caltech.eduresearchgate.netlibretexts.org 101Ru is a Mössbauer-active isotope, allowing for its study using this method. d-nb.info
Experimental Aspects of Ruthenium-101 Mössbauer Studies
Experimental 101Ru Mössbauer studies typically involve measuring the intensity of gamma-ray absorption as a function of energy, often by varying the Doppler velocity of the source relative to the absorber. caltech.eduresearchgate.net The Mössbauer effect requires the nucleus to be embedded in a solid matrix to minimize recoil energy loss. caltech.eduresearchgate.netlibretexts.org While 57Fe and 119Sn are more commonly studied Mössbauer nuclides, the technique has been applied to 101Ru. researchgate.netd-nb.info Experimental setups involve a gamma-ray source containing the excited Mössbauer nucleus and an absorber containing the sample with the same isotope. researchgate.net Cryostats are often used to cool the sample, as the probability of recoilless absorption increases with decreasing temperature. researchgate.net
Chemical Information Derived from Ruthenium-101 Mössbauer Parameters
Mössbauer spectra provide quantitative information on "hyperfine interactions," which are subtle energy interactions between the nucleus and its surrounding electrons. caltech.eduresearchgate.net For 101Ru, as with other Mössbauer nuclei, the key parameters derived from the spectrum are the isomer shift (IS), electric quadrupole splitting (EQS), and the hyperfine magnetic field (HMF). caltech.eduresearchgate.net
The isomer shift is directly related to the electron density at the nucleus and can provide information about the oxidation state, spin state, and bonding properties (such as covalency and electronegativity) of the ruthenium atom. caltech.eduresearchgate.netuni-mainz.de Changes in isomer shift with the valence of the Mössbauer atom are observable, making it possible to estimate the fraction of the isotope in different valence states. caltech.edu This is particularly useful for studying ionic or covalently bonded ruthenium compounds. caltech.edu
The electric quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. caltech.eduresearchgate.netuni-mainz.de The EQS provides insights into the symmetry of the charge distribution around the ruthenium nucleus and can reflect the local atomic structure and coordination environment. caltech.eduresearchgate.netuni-mainz.de The presence or absence of quadrupole splitting indicates the degree of distortion from cubic symmetry at the ruthenium site. researchgate.net
The hyperfine magnetic field results from the interaction between the nuclear magnetic dipole moment and any magnetic field at the nucleus, typically arising from unpaired electron spins. caltech.eduresearchgate.net This parameter is informative for studying magnetic properties and spin states of ruthenium compounds. caltech.edu
Studies of Hyperfine Interactions in Ruthenium-101 Systems
Studies utilizing 101Ru Mössbauer spectroscopy have focused on understanding these hyperfine interactions in various ruthenium complexes and materials. The parameters obtained provide a sensitive probe of the electronic structure and local environment of the ruthenium atom. For instance, research has explored the electronic structure and Mössbauer hyperfine interactions in ruthenium complexes, examining how different ligands influence the isomer shift and quadrupole splitting. journaldephysique.org While some studies specifically mention 99Ru Mössbauer spectroscopy for nitrosylruthenium(II) compounds and carbon-supported ruthenium-tin catalysts, highlighting the dependence of isomer shift and quadrupole splitting on ligand field strength and the presence of tin, these principles are also applicable to 101Ru studies. rsc.orgacs.org
Applications of In Situ Mössbauer Spectroscopy for Ruthenium-101
In situ Mössbauer spectroscopy allows for the study of materials, particularly catalysts, under realistic reaction conditions, providing dynamic information about changes in the electronic and structural properties of the Mössbauer atom. rsc.orgrsc.orgmdpi.com While much of the in situ Mössbauer work on ruthenium-containing catalysts has focused on the 57Fe isotope in mixed Fe-Ru systems to understand metal-support and metal-metal interactions during reactions like carbon monoxide hydrogenation, the principle of in situ measurement is applicable to 101Ru. rsc.orgrsc.orgpsu.edu Such studies with 101Ru could potentially provide direct information on the active ruthenium species and their transformations under catalytic conditions. The ability of in situ Mössbauer spectroscopy to examine catalysts in their working gaseous environments makes it a valuable tool for identifying changes induced by exposure to reactant gases. psu.edu
X-ray Absorption Spectroscopy (XAS) for Ruthenium-101 Compounds
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information about the electronic structure and local atomic environment of an absorbing atom. rsc.org By analyzing the absorption of X-rays near the core-level binding energies of ruthenium, valuable insights can be gained into the oxidation state, coordination environment, and bonding of ruthenium in various compounds. rsc.org
XAS, particularly at the L-edges of ruthenium, can reveal details about the unoccupied electronic states and their interactions with surrounding ligands. aip.orgnih.govacs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the distances, types, and coordination numbers of neighboring atoms. rsc.org
Studies have applied XAS to investigate ruthenium compounds, including octahedral complexes and organometallic species. rsc.org XAS can help determine the oxidation state and coordination motif of the ruthenium center, as well as absorber-ligand distances. rsc.org Differences in the spectral shape at the L₃ and L₂ edges of ruthenium have been observed and related to factors such as spin-orbit coupling and crystal field effects. aip.org XAS is applicable to various sample types, including solids and solutions, and can be used to study the evolution of ruthenium species in reactions, such as in catalytic processes. rsc.orgdiva-portal.org For example, in situ XAS experiments have been used to study the activation process of ruthenium catalysts and determine the structure of intermediates. diva-portal.org
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a spectroscopic technique that probes the electronic and structural properties of a material by measuring the absorption of X-rays near the absorption edge of a specific element. For ruthenium, Ru K-edge XANES provides information about the oxidation state and coordination environment of the ruthenium center. The energy of the absorption edge is sensitive to the charge on the metal center, serving as a good indicator of its oxidation state. ubc.caresearchgate.net Features in the pre-edge region of the Ru K-edge spectrum, arising from Ru 4d←1s transitions, are particularly sensitive to geometry and the ligand environment. ubc.canih.gov These transitions are formally electric-dipole forbidden but gain intensity through mechanisms like 5p-4d mixing in non-centrosymmetric complexes or electric quadrupole contributions in centrosymmetric complexes. ubc.canih.gov For instance, six-coordinate pseudo-octahedral bispyridine complexes exhibit weak pre-edge features consistent with electric quadrupole allowed/electric dipole forbidden transitions. nih.gov The symmetry of empty 4d orbitals in octahedral complexes can prevent mixing with 5p orbitals, reinforcing the dipole-forbidden nature. nih.gov Ru L-edge X-ray absorption spectroscopy probes unoccupied 4d orbitals and is sensitive to changes in oxidation state and the electronic environment, such as ligand dissociation and association. researchgate.netacs.org Time-dependent density functional theory (TDDFT) can be used to simulate Ru L3-edge XA spectra, aiding in the interpretation of spectral features at a molecular level. acs.org
Extended X-ray Absorption Fine Structure (EXAFS) Characterization
Extended X-ray Absorption Fine Structure (EXAFS) provides detailed information about the local atomic structure around a specific element, including bond distances, coordination numbers, and types of neighboring atoms. Ru K-edge EXAFS can be used to determine the coordination environment and distances in ruthenium complexes and materials. nih.govnih.gov For example, EXAFS studies have been used to characterize ruthenium-dinitrogen tetraamine (B13775644) complexes, revealing the existence of N2-bridged binuclear complexes and determining Ru-Ru distances. nih.gov EXAFS analysis can confirm the coordination and structure of ruthenium complexes, such as establishing octahedral structures for certain ruthenium(III) complexes containing tetradentate Schiff bases. nih.gov The technique is valuable for studying the speciation of metal centers in various environments, including biologically relevant matrices, due to its elemental specificity and non-destructive nature. researchgate.net EXAFS fitting provides structural parameters such as coordination numbers and bond lengths, which can be compared to theoretical models. rsc.orgresearchgate.net
Advanced Vibrational Spectroscopy (IR, Raman) of Ruthenium-Containing Complexes
Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of ruthenium complexes, providing insights into their structure, bonding, and electronic properties. These techniques can identify metal-ligand vibrations and internal ligand vibrations, which are sensitive to the coordination environment and oxidation state of the ruthenium center. nih.govrsc.orgnih.govtandfonline.comdiva-portal.orgrsc.orgacs.org For instance, metal core vibrational bands in ruthenium carbonyl clusters appear in the far-IR region, and their positions are sensitive to the composition and structure of the metal core. nih.gov Metal-ligand vibrations typically appear at higher frequencies. nih.gov Resonance Raman spectroscopy can provide enhanced signals for vibrations of ligands involved in electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in ruthenium(II) complexes. rsc.orgrsc.org Studies on ruthenium(II) polypyridine complexes like [Ru(bpy)3]2+ have utilized IR and Raman spectroscopy to assign vibrational bands and understand the effect of oxidation state changes on the vibrational spectra. nih.govtandfonline.comacs.org Changes in oxidation state can lead to substantial changes in the IR spectrum, including shifts and broadening of bands. nih.govacs.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate and assign vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. nih.govtandfonline.comdiva-portal.org
Electrochemical Characterization of Ruthenium-Containing Systems
Electrochemical techniques, particularly cyclic voltammetry and spectroelectrochemistry, are crucial for studying the redox properties of ruthenium complexes, which often exhibit multiple accessible oxidation states. cdnsciencepub.comresearchgate.netrsc.orgnih.govconicet.gov.aracs.orgnih.govrsc.orgnih.govumb.edujcmns.org
Cyclic voltammetry (CV) is a widely used electroanalytical technique that provides information about the formal potential of redox couples and the electrochemical reversibility and stability of different oxidation states. cdnsciencepub.comnih.govnih.govumb.edu Ruthenium complexes often show well-defined oxidation and reduction waves corresponding to changes in the ruthenium oxidation state (e.g., Ru(II)/Ru(III)) and/or ligand-based redox processes. cdnsciencepub.comrsc.orgnih.govnih.gov The peak current in a cyclic voltammogram is related to the concentration of the electroactive species, the scan rate, and the diffusion coefficient, as described by the Randles-Sevcik equation for reversible processes under semi-infinite diffusion conditions. metrohm.com CV can be used to determine the number of electrons transferred in a redox process and to evaluate the rate constants for coupled chemical reactions, such as ligand hydrolysis following electron transfer. cdnsciencepub.com The formal potentials of redox couples can be correlated to the energies of molecular orbitals, providing insights into the electronic structure of the complexes. umb.edu
Here is an example of cyclic voltammetry data for selected ruthenium complexes from the search results:
| Complex | Redox Couple | Potential (V vs. SCE) | Reference |
| Ru(NH₃)₅Cl⁺ | Ru(III)/Ru(II) | -0.282 | cdnsciencepub.com |
| cis-Ru(NH₃)₄Cl₂⁺ | Ru(III)/Ru(II) | -0.328 | cdnsciencepub.com |
| trans-Ru(NH₃)₄Cl₂⁺ | Ru(III)/Ru(II) | -0.412 | cdnsciencepub.com |
| Ru(NH₃)₅SO₂²⁺ | Ru(II)/Ru(III) | +0.50 | cdnsciencepub.com |
| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | ~+1.26 (vs Ag/AgCl) | nih.gov |
| [Ru(terpy)(bpy)(L)]PF₆ (L=phenylcyanamide) | Ru(III)/Ru(II) | (Oxidation) | ijcce.ac.ir |
| [(edta)RuIIIpzRuIII(edta)]²⁻ | Ru(III)/Ru(II) | 0.0 (vs SHE) | rsc.org |
| [(edta)RuIIpzRuIII(edta)]³⁻ | Ru(III)/Ru(II) | -0.4 (vs SHE) | rsc.org |
Note: Potentials are reported versus different reference electrodes (SCE, Ag/AgCl, SHE). Conversions between reference electrodes are necessary for direct comparison.
Spectroelectrochemistry combines electrochemical control of the oxidation state with simultaneous spectroscopic monitoring (e.g., UV-Vis, IR, EPR) to study the electronic and structural changes that occur during redox reactions. conicet.gov.aracs.orgnih.govrsc.orgmetrohm.comijcce.ac.ir This technique allows for the generation and characterization of transient or unstable redox species. UV-Vis spectroelectrochemistry can track changes in electronic absorption bands associated with different oxidation states, such as MLCT or ligand-centered transitions. acs.orgijcce.ac.ir For example, spectroelectrochemical oxidation of Ru(II) complexes can generate Ru(III) species, allowing for the analysis of their LMCT spectral properties. ijcce.ac.ir IR spectroelectrochemistry can monitor changes in vibrational frequencies upon oxidation or reduction, providing information about changes in bonding and molecular structure. conicet.gov.arnih.gov EPR spectroelectrochemistry is useful for characterizing paramagnetic species, such as Ru(III) or ligand radicals, formed during redox processes. conicet.gov.arnih.gov Spectroelectrochemical studies have been used to determine the site of electron transfer (metal-centered or ligand-centered) in ruthenium complexes. conicet.gov.arnih.gov
Photophysical and Photochemical Characterization of Ruthenium-Containing Complexes
Ruthenium complexes, particularly those with polypyridine ligands, are well-known for their rich photophysical and photochemical properties, making them relevant in areas like solar energy conversion, photocatalysis, and bioimaging. researchgate.netacs.orgrsc.orgresearchgate.netwalisongo.ac.idrsc.orgspectroscopyworld.comd-nb.infosonar.chfrontiersin.orgdcu.ieresearchgate.net Photophysical characterization involves studying light absorption, excited-state lifetimes, and luminescence (fluorescence and phosphorescence). Ruthenium(II) polypyridine complexes typically exhibit strong absorption bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions. researchgate.netspectroscopyworld.comd-nb.info Excitation into these bands can lead to the population of excited states, including singlet and triplet MLCT states. acs.orgwalisongo.ac.idspectroscopyworld.com The triplet MLCT states are often long-lived and can be involved in energy or electron transfer processes. researchgate.netspectroscopyworld.com Luminescence properties, such as emission wavelengths and quantum yields, are sensitive to the ligand environment and can be used to probe the excited-state properties. researchgate.netd-nb.infofrontiersin.org
Photochemical characterization focuses on reactions that occur upon light excitation, such as ligand photodissociation or photoinduced electron/energy transfer. While some ruthenium complexes, like [Ru(bpy)₃]²⁺, are generally considered photochemically stable, photoinduced ligand substitution can occur, particularly from metal-centered (MC) excited states. walisongo.ac.idsonar.ch Photo-oxidizing ruthenium(II) complexes based on π-deficient ligands can undergo photo-induced electron transfer (PET) with biomolecules. rsc.org The photochemistry and photophysics of ruthenium complexes can be influenced by their environment, such as when immobilized in solid matrices. dcu.ie Time-resolved spectroscopic techniques, including transient absorption and time-resolved X-ray absorption spectroscopy, are used to study the dynamics of excited states and photochemical intermediates. spectroscopyworld.comoptica.org
The photophysical and photochemical properties are strongly influenced by the nature of the ligands and the oxidation state of the ruthenium center. researchgate.netresearchgate.netwalisongo.ac.idd-nb.inforesearchgate.net
Here is an example of photophysical data for selected ruthenium complexes:
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Excited State Lifetime | Reference |
| [Ru(bpy)₃]²⁺ | (Visible region) | (Luminescence) | Hundreds of nanoseconds | researchgate.netspectroscopyworld.com |
| [Ru(TAP)₂bpz]²⁺ | (Visible region) | (Luminescence) | - | rsc.org |
| [Ru(bpz)₂TAP]²⁺ | (Visible region) | (Luminescence) | - | rsc.org |
| Ru(bpy)₂(L1)₂ (L1=triazolopyridine) | 410-420, 440-450 | Near 600 | - | d-nb.info |
| Ruthenium-phthalocyanine complexes | (Q-band) | Near 670 | (Lifetime decays) | frontiersin.org |
Absorption and Emission Spectroscopy of Ruthenium Luminescent Materials
Ruthenium(II) polypyridyl complexes are known for their strong absorption in the visible light region, a property largely attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions researchgate.netlibretexts.org. These transitions involve the excitation of an electron from a metal-centered d-orbital (typically Ru d-orbitals) to a ligand-based π* orbital, usually located on the polypyridyl ligands like bipyridine (bpy) or phenanthroline (phen) researchgate.netlibretexts.org. MLCT transitions typically manifest as intense bands in the visible to near-IR region, often between 400 and 700 nm researchgate.net.
In addition to MLCT bands, ruthenium complexes can exhibit other absorption bands. Ligand-centered (LC) π-π* transitions, originating from the organic ligands, are often observed at higher energies, typically in the UV region (below 400 nm) researchgate.netnih.govnih.gov. Metal-centered (MC) or ligand-field d-d transitions, involving transitions between different d orbitals on the ruthenium ion, can also occur, though they are often less intense and sometimes symmetry-forbidden researchgate.netlibretexts.org. Ligand-to-Metal Charge Transfer (LMCT) transitions, where an electron is transferred from a ligand orbital to a Ru-based orbital, can appear as intense bands in the UV, particularly when the metal is in a high oxidation state, but are less common in Ru(II)-polypyridyl complexes researchgate.net.
Luminescent ruthenium complexes typically emit in the red to near-infrared spectral region nih.govrsc.org. This luminescence often originates from the lowest-energy triplet MLCT (³MLCT) excited state acs.org. The emission spectra of these complexes can be influenced by factors such as the nature of the ligands, the solvent environment, and temperature acs.orgaip.orgresearchgate.net. For instance, conjugation with certain groups, like cholesterol, has been shown to affect excited-state lifetimes and luminescence properties nih.gov.
Studies on various ruthenium complexes have reported absorption and emission maxima at different wavelengths, depending on the specific ligands attached to the ruthenium center. For example, tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) absorbs strongly in the UV and visible regions, with a characteristic intense MLCT absorption around 452 nm libretexts.orglasalle.edu. Its emission is typically observed in the orange-red region nih.gov.
Here is a representative table summarizing some spectroscopic data for selected ruthenium complexes:
| Complex | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |
| [Ru(bpy)₃]²⁺ | Acetonitrile | ~454 (MLCT) nih.gov | ~600-640 acs.org |
| [Ru(bpy)₂(pap)]²⁺ (pap = 2-(phenylazo)pyridine) | Lowest energy: MLCT rsc.org | ||
| Ru(Cl-phen)₃₂ (Cl-phen = 5-chloro-1,10-phenanthroline) | UV and Visible uark.edu | Visible uark.edu | |
| [Ru(phen)₂(PMIP)]²⁺ (phen = 1,10-phenanthroline) | Tris–HCl buffer | ~263 (IL), ~455 (MLCT) nih.gov | ~590 nih.gov |
| Ru(η⁶-p-cymene)(5-ASA)Cl₂ (5-ASA = 5-aminosalicylic acid) | Acetonitrile | UV-Vis mdpi.com | 465 mdpi.com |
Note: Specific absorption and emission wavelengths can vary depending on the solvent and experimental conditions.
Excited State Dynamics and Lifetimes of Ruthenium Species
The excited-state dynamics of ruthenium complexes are crucial for their performance in applications like photocatalysis and luminescence-based sensing rsc.orgdiva-portal.org. Following light absorption, ruthenium complexes undergo a series of rapid processes, including intersystem crossing from initially populated singlet excited states to longer-lived triplet excited states, primarily the ³MLCT state libretexts.org. The lifetime of this ³MLCT state is a key parameter, as it dictates the timescale over which the complex can participate in photochemical reactions or emit light libretexts.orgdiva-portal.org.
Ruthenium(II) polypyridyl complexes are known for their relatively long-lived luminescence, often exhibiting excited-state lifetimes in the nanosecond to microsecond range at room temperature researchgate.netnih.govdiva-portal.org. The lifetime is highly sensitive to the molecular structure and the surrounding environment diva-portal.orgnih.govresearchgate.net. Factors influencing excited-state lifetimes include the nature of the ligands, solvent effects, and the presence of quenchers like oxygen nih.govrsc.orgresearchgate.net.
Research has demonstrated that modifying the ligands coordinated to the ruthenium center can significantly tune the excited-state lifetimes rsc.orgdiva-portal.orgnih.gov. For example, a new strategy involving bistridentate Ru(II) complexes achieved excited-state lifetimes in the 0.45-5.5 microsecond range at room temperature, a significant improvement over earlier complexes diva-portal.org. Introducing specific ligands, such as pyrenyl or ethynylated pyrene (B120774) units, has been shown to extend luminescence lifetimes considerably, with increases up to 140-fold observed in some cases rsc.org.
Excited-state dynamics can also involve rapid processes like vibrational cooling and inter-ligand charge transfer, occurring on picosecond timescales rsc.orgrsc.org. Studies using ultrafast transient absorption spectroscopy have provided insights into these dynamics. For instance, in a heteroleptic ruthenium complex, Ru(bpy)₂(pap)₂, inter-ligand charge transfer from the bpy to the pap ligand in the ³MLCT state was found to have a lifetime of about 2.5 ps, while vibrational cooling of the pap-localized ³MLCT state occurred over approximately 35 ps rsc.orgrsc.org.
The energy gap between the emissive ³MLCT state and higher-lying, non-emissive metal-centered (³MC) states is a critical factor affecting excited-state lifetimes walisongo.ac.idcdnsciencepub.com. A larger energy gap generally leads to longer lifetimes, as it reduces the rate of non-radiative decay through the ³MC states diva-portal.orgresearchgate.net. Distortions in the coordination geometry in the ³MC state can also play a role in excited-state deactivation cdnsciencepub.com.
Here is a table illustrating some reported excited-state lifetimes for different ruthenium complexes:
| Complex | Solvent/Conditions | Excited-State Lifetime | Reference |
| [Ru(bpy)₃]²⁺ | Solution, 77K | Varies | aip.org |
| Ru(bpy)₂(pap)₂ | Aqueous solution | ~4 ps, ~65 ps (biexponential) | osti.gov |
| [Ru(bpy)₂(py-phen)]²⁺ (py-phen = 5-pyrenyl-1,10-phenanthroline) | Deaerated CH₃CN, 22°C | 23.8 ± 1.2 µs | acs.org |
| [Ru(py-phen)₃]²⁺ | Deaerated CH₃CN, 22°C | 148 ± 8.5 µs | acs.org |
| [Ru(ttpy)(8HQLN)]⁺ (ttpy = p-tolyl terpyridine, 8HQLN = 2-(2'-benzimidazole)-8-hydroxyquinoline) | CH₃CN, RT | > 1 ns | nih.gov |
| [Ru(tbbpy)₃][PF₆]₂ (tbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine) | RT | 2.3-43.7 ns (depending on co-ligand/solvent) | researchgate.net |
| Ru(Phen)(bpy)₂(1) | Solution | 0.4 µs | rsc.org |
| Complex 3 (Ru(Phen)(bpy)₂ derivative with pyrenyl ethynylene appendents) | Solution | 58.4 µs | rsc.org |
Note: Lifetimes can be highly dependent on temperature, solvent, and the presence of quenchers.
Charge Transfer Phenomena in Ruthenium Photochemistry
Charge transfer phenomena are fundamental to the photochemistry of ruthenium complexes, particularly those involving polypyridyl ligands libretexts.orgrsc.org. Upon excitation with light, these complexes readily undergo intramolecular charge transfer, leading to the formation of charge-separated excited states researchgate.netlibretexts.org. The most common and well-studied charge transfer process in Ru(II)-polypyridyl complexes is the Metal-to-Ligand Charge Transfer (MLCT) researchgate.netlibretexts.orgrsc.org. In the ³MLCT excited state, an electron is formally transferred from the ruthenium center to a ligand, resulting in a species that can be described as [Ru³⁺(ligand⁻)]* libretexts.org.
This charge separation is key to the utility of ruthenium complexes in various photochemical applications. The oxidized ruthenium center (Ru³⁺) acts as a powerful oxidant, while the reduced ligand (ligand⁻) can function as a reductant libretexts.org. This redox asymmetry in the excited state enables these complexes to participate in electron transfer reactions with external substrates libretexts.orgrsc.org.
Beyond MLCT, other charge transfer processes can be relevant in ruthenium photochemistry, including Ligand-to-Metal Charge Transfer (LMCT) and intra-ligand charge transfer (ILCT) researchgate.netrsc.org. The nature and energy of these charge transfer states are influenced by the electronic properties of the ligands and the oxidation state of the ruthenium ion researchgate.netcdnsciencepub.com.
Studies have explored the dynamics of charge transfer in ruthenium complexes using time-resolved spectroscopic techniques rsc.orgrsc.orgnih.gov. These studies can reveal the rates of electron transfer processes within the molecule or between the complex and its environment. For instance, photoinduced electron transfer (PET) from biomolecules like guanine (B1146940) or tryptophan to excited Ru(II) complexes with π-deficient ligands has been investigated, highlighting the potential for these complexes in phototherapeutic applications rsc.org.
Charge transfer characteristics can also be studied at interfaces, for example, between ruthenium complexes and electron acceptors nih.gov. Photoemission spectroscopy and UV-Vis absorption have been used to investigate charge transfer at such interfaces, revealing the localization of charge and the nature of the interaction nih.gov.
The degree of charge transfer in ruthenium complexes can be influenced by the ligands. For example, studies on ruthenium bipyridine complexes with tetracyano-p-quinodimethane (TCNQ) and tetracyanoethylene (B109619) (TCNE) ligands indicated different degrees of charge transfer, with TCNE suggesting a higher charge uptake capability compared to TCNQ researchgate.net.
Computational and Theoretical Investigations of Ruthenium 101 Systems
Density Functional Theory (DFT) Calculations for Ruthenium-101 Complexes
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials. core.ac.ukmdpi.comacs.org For ruthenium complexes, DFT calculations are frequently employed to analyze their electronic structure, bonding, and predict spectroscopic parameters. core.ac.ukacs.orgnih.govacs.orgacs.org Various DFT functionals and basis sets are utilized depending on the specific system and properties of interest. mdpi.comuzh.chnih.gov Relativistic effects are often considered in calculations involving heavy elements like ruthenium. nih.gov
DFT calculations are instrumental in understanding the electronic structure of ruthenium complexes, including the character of molecular orbitals (e.g., metal-to-ligand charge transfer, MLCT) and the distribution of electron density. core.ac.ukacs.orgresearchgate.net This analysis provides insights into the nature of metal-ligand bonding, including sigma and pi interactions, and the degree of covalency. nih.govacs.orgrsc.orgaip.org For instance, DFT has been used to investigate the electronic structure of ruthenium polypyridyl complexes and dinuclear ruthenium complexes, highlighting changes upon the addition of a second metal center. core.ac.uk Studies on ruthenium nitrosyl complexes have utilized DFT and multiconfigurational methods to analyze the Ru-NO bond, revealing the presence of both static and dynamic correlation. rsc.org
Computational methods, particularly DFT, are valuable for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) and X-ray Absorption Spectroscopy (XAS) for ruthenium complexes. americanelements.comacs.orgnih.govresearchgate.net
NMR Spectroscopy: DFT can predict 1H and 13C NMR shifts, including paramagnetic shifts in Ru(III) complexes, aiding in the assignment and interpretation of experimental NMR spectra. nih.gov The combination of solid-state NMR techniques with quantum-chemical calculations has proven powerful for characterizing the state of hydrogen on the surfaces of catalytically active metal nanoparticles, including ruthenium. researchgate.net DFT calculations can predict quadrupolar coupling constants that show good agreement with experimental values, confirming DFT as a suitable method for analyzing deuterium (B1214612) NMR spectra in ruthenium complexes. researchgate.net
XAS Spectroscopy: DFT and Time-Dependent DFT (TD-DFT) calculations are used to correlate experimental XAS spectral fingerprints with the electronic structure of ruthenium complexes. nih.gov Ru L- and K-edge XAS, combined with DFT, provides insights into the 4d electronic configuration, local geometry, ligand environment, oxidation state, and metal-ligand covalency. nih.govacs.orgnih.gov
Quantum Chemical Topology (QCT), particularly the Quantum Theory of Atoms in Molecules (QTAIM) approach, is used to analyze the topology of electron density and characterize chemical bonding in ruthenium systems. researchgate.netucd.iedntb.gov.uaresearchgate.netresearchgate.net QTAIM provides insights into the nature of metal-metal and metal-ligand interactions by analyzing bond critical points, bond paths, and delocalization indices. aip.org This approach can reveal the presence or absence of direct metal-metal bonds and characterize the nature of interactions (e.g., sigma bond character). aip.org For example, QTAIM has been applied to study triruthenium carbonyl clusters to understand Ru-Ru, Ru-C, and Ru-CO interactions. aip.org
Ab Initio Molecular Dynamics Simulations of Ruthenium-101 Containing Systems
Ab initio Molecular Dynamics (AIMD) simulations combine classical molecular dynamics with on-the-fly electronic structure calculations, allowing for the study of the dynamics and properties of systems where the electronic structure changes significantly during the simulation. rub.deuzh.ch AIMD is applied to investigate the structural stability and dynamical properties of ruthenium-containing systems, including those in complex environments like solutions or interfaces. ucd.iemdpi.com These simulations can explore the effect of factors like solvation and dispersion forces on the behavior of ruthenium complexes adsorbed on surfaces. ucd.ie For instance, AIMD has been used to study the dynamics of a ruthenium dye adsorbed onto a titania surface in the presence of an ionic liquid solvent. ucd.ie
Isotopic Effect Calculations on Reaction Pathways Involving Ruthenium-101
Isotopic effects, particularly Kinetic Isotope Effects (KIEs), can provide valuable information about reaction mechanisms and transition states. dtu.dksnnu.edu.cn While the natural abundance of 101Ru is approximately 17%, studies specifically focusing on the isotopic effect of 101Ru in reaction pathways through theoretical calculations are less commonly highlighted in the provided search results compared to studies on hydrogen/deuterium isotope effects in ruthenium-catalyzed reactions. dtu.dkresearchgate.net However, theoretical calculations, often combined with experimental KIE studies, are used to elucidate reaction mechanisms in ruthenium-catalyzed transformations by examining bond breaking and formation in transition states. dtu.dkrsc.org
Theoretical Modeling of Photophysical Processes in Ruthenium-101 Complexes
Theoretical modeling, including TD-DFT and other quantum-chemical methods, is extensively used to investigate the photophysical properties of ruthenium complexes. mdpi.comacs.orgresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.net These studies aim to understand absorption and emission processes, the nature of excited states (e.g., MLCT, ligand-centered), and the dynamics of energy and electron transfer. acs.orgresearchgate.netnih.govresearchgate.netspiedigitallibrary.org Theoretical calculations can predict absorption spectra, excited-state energies, and explore factors influencing photoluminescence quantum yields. acs.orgnih.govresearchgate.netrsc.org For example, TD-DFT has been used to study the photophysical properties of ruthenium polypyridyl complexes and predict their absorption and emission characteristics. researchgate.netnih.gov Theoretical modeling also helps in understanding photoswitching behavior and charge transfer dynamics in these complexes. researchgate.netspiedigitallibrary.org
Prediction of Stability and Reactivity Profiles for Novel Ruthenium-101 Compounds
Computational and theoretical methods, particularly Density Functional Theory (DFT), play a crucial role in predicting the stability and reactivity of novel ruthenium-containing compounds, including those potentially incorporating the Ruthenium-101 isotope. These methods allow researchers to explore the electronic structure, geometry, and energy landscapes of potential new molecules, providing insights into their likely behavior before experimental synthesis is attempted.
Theoretical studies often focus on key descriptors derived from quantum mechanical calculations, such as frontier molecular orbital (HOMO and LUMO) energies, energy gaps, and charge distributions. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter for predicting chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates lower kinetic stability and higher chemical reactivity, as it requires less energy to transfer electrons. mdpi.comrsc.org Conversely, a larger gap suggests a more stable and less reactive molecule. rsc.org
DFT calculations are widely used to optimize molecular geometries and calculate these electronic properties. mdpi.comrsc.orgscirp.orgwhiterose.ac.uk For ruthenium complexes, basis sets like LANL2DZ for ruthenium atoms and 6-311G(d,p) or 6-31G(d,p) for lighter atoms are commonly employed. mdpi.comrsc.orgscirp.org The absence of imaginary vibrational frequencies in optimized structures confirms their effective stability. scirp.org
Beyond frontier molecular orbitals, other computational analyses like Natural Bond Orbital (NBO) analysis can provide insights into charge transfer interactions and the electronic structure around the ruthenium center, which are vital for understanding reactivity. rsc.orgscirp.org Steric indices, calculated from parameters like molecular orbital energies and electron densities, also contribute to predicting reactivity and stability by quantifying the spatial arrangement and bulkiness of ligands around the metal center. rsc.org
Studies have investigated the influence of factors such as the oxidation state of ruthenium and the nature of coordinated ligands on the stability and reactivity of its complexes. For instance, theoretical studies on ruthenium complexes with different oxidation states (Ru(II) and Ru(III)) have explored their structural and energetic differences using DFT, TD-DFT, and NBO methods. scirp.org The presence and number of chloride atoms, for example, were found to influence the energy of frontier orbitals in these complexes. scirp.org
Computational approaches are also applied to predict the stability of ruthenium-containing materials, such as ruthenium silicides, by calculating formation enthalpies, elastic constants, and phonon dispersions. researchgate.net These calculations can identify energetically, mechanically, and dynamically stable structures. researchgate.net
Predictive chemistry, utilizing computational methods, facilitates the design of new compounds with specific desired properties by anticipating their behavior and reaction outcomes. rsc.org This includes designing metal catalysts where understanding steric hindrance around the metal center, often assessed computationally using parameters like %VBur, is essential for guiding the design for desired selectivity and activity. rsc.org
Data tables presenting calculated values such as HOMO-LUMO energy gaps, atomic charges, or reaction barrier energies are typical outputs of these computational studies and are crucial for comparing the predicted stability and reactivity of different hypothetical or novel ruthenium compounds.
| Calculated Property | Ruthenium Complex Type (Example) | Computational Method | Predicted Stability/Reactivity Insight | Source |
| HOMO-LUMO Energy Gap | Ruthenium(III)–Schiff base complex | DFT (B3LYP) | Smaller gap indicates lower stability, higher reactivity. | mdpi.com |
| HOMO-LUMO Energy Gap | Quinoline–carbazole derivatives | DFT (CAM-B3LYP) | Lower gap in solution compared to gas phase suggests higher reactivity. | rsc.orgscirp.org |
| Atomic Charge (on Ru) | Ru(II) and Ru(III) complexes | NBO | Can show minimal difference between oxidation states in some cases. | scirp.org |
| Free Energy Profile | Ruthenium phosphido species | DFT (M06) | Predicts kinetically and thermodynamically favored reaction pathways. | acs.org |
| Formation Enthalpy | Ruthenium silicides | DFT (PBE) | Predicts the energetic stability of different stoichiometries. | researchgate.net |
| Steric Hindrance Index (SHI) | General Chemical Compounds | Computational | Higher value indicates greater steric hindrance, lower reactivity. | rsc.org |
These computational predictions provide valuable guidance for experimental chemists in the rational design and synthesis of novel ruthenium compounds with tailored stability and reactivity profiles for various applications.
Compound Names and PubChem CIDs:
Ruthenium 101 in Advanced Materials Science and Engineering
Incorporation of Ruthenium into Nanoparticles and Nanostructures
The integration of Ruthenium into nanoparticles and nanostructures is an active area of research, driven by the potential for enhanced catalytic, electronic, and optical properties. Ruthenium nanoparticles can be synthesized through various methods, including chemical co-precipitation and reduction of Ruthenium salts rsc.orgkoreascience.krnih.gov. For instance, ruthenium (0) nanoparticles stabilized by the MIL-101 metal-organic framework (Ru/MIL-101) have been prepared via gas phase infiltration of Ru(cod)(cot) followed by hydrogenolysis advanceseng.com. Another method involves the reduction of RuCl₃ by sodium borohydride (B1222165) in aqueous solution, which can yield nanoparticles with a narrow size distribution and an average size of 1.8 nm when the pH is maintained below 4.9. Higher pH can lead to precipitation rsc.org. Sonochemical reduction of ruthenium chloride solutions using ultrasound frequencies has also been employed to produce Ru nanoparticles with diameters between 10 and 20 nm rsc.org. Acetates can be used as stabilizers in a polyol environment, with reaction temperature and acetate (B1210297) concentration influencing the size of the formed nanoparticles rsc.org.
The catalytic activity of Ru nanoparticles is influenced by their size and support material. For example, ultrafine Ru nanoparticles immobilized inside the pores of MIL-101 have shown high catalytic activity for hydrogen generation from the hydrolysis of ammonia (B1221849) borane (B79455) researchgate.net.
Thin Film Deposition Techniques Employing Ruthenium Precursors
The deposition of thin films containing Ruthenium is crucial for applications in microelectronics, catalysis, and protective coatings. Various techniques are employed, including physical vapor deposition (PVD), chemical vapor deposition (CVD), and atomic layer deposition (ALD) harvard.edursc.orgresearchgate.net. ALD is often preferred for achieving conformal deposition on structures with high aspect ratios harvard.eduharvard.edu.
Several organometallic Ruthenium precursors have been investigated for CVD and ALD processes. These include cyclopentadienyl (B1206354) (Cp) compounds like RuCp₂ and Ru(EtCp)₂, and tris-β-diketonate (thd) compounds such as Ru(thd)₃, often used with O₂ as a co-reactant harvard.edu. Ruthenium amidinate precursors, such as bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl, have also been synthesized and used for depositing Ruthenium thin films with or without NH₃ as a co-reactant harvard.edu. Highly pure and conductive films have been conformally deposited using this precursor harvard.edu. The oxygen exposure significantly affects the growth behavior, structure, and properties of ALD Ru films harvard.edu.
CVD methods often utilize organometallic compounds like ruthenium cyclopentadienyl compounds or bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)₂) and oxygen gas google.com. The formation of pure Ruthenium thin films can be favored at low O₂ flow rates and high precursor injection rates at temperatures above 350 °C rsc.org. Conductive RuO₂ thin films with specific crystallographic orientations, such as (110)- or (101)-textured, have been deposited by metal-organic chemical vapor deposition (MOCVD) from precursors like Ru(tmhd)₃ at temperatures ranging from 275 °C to 425 °C rsc.org.
Ruthenium thin films are promising as diffusion barriers in microelectronics due to their low resistivity, chemical stability, and low solubility in copper rsc.org. They can also serve as seed and barrier layers for copper and silicon deposition rsc.org.
Surface Chemistry and Adsorption Studies of Ruthenium on Substrates
Understanding the surface chemistry and adsorption behavior of Ruthenium on various substrates is fundamental for controlling interfacial properties and catalytic activity. Studies have investigated the adsorption of different species, such as hydrogen and oxygen, on Ruthenium surfaces aip.orgcapes.gov.braps.org. For instance, hydrogen adsorbs dissociatively on a Ru(101̄0) surface with a high initial sticking probability aip.orgcapes.gov.br. The adsorption leads to the formation of ordered hydrogen phases depending on the coverage aip.orgcapes.gov.br.
The interaction of Ruthenium tetroxide (RuO₄) with surfaces like zinc, copper, and aluminum has been examined, showing the formation of ruthenium-rich deposits with different chemical speciation on the surface compared to deeper layers tandfonline.com. The surface site density of oxygen atoms on metal oxides can influence the reactivity towards RuO₄ decomposition tandfonline.com.
Surface Interactions on Metal Oxides (e.g., TiO₂)
Metal-support interactions between Ruthenium and metal oxides, particularly TiO₂, are critical in heterogeneous catalysis rsc.org. Density functional theory (DFT) calculations have been used to study the interaction between Ru clusters and anatase TiO₂(101) surfaces acs.orgnih.govacs.org. These studies show that the Ru-TiO₂ interface is predominantly composed of Ru-O and Ti-O bonds, with electronic interaction localized at the interface through electron transfer via the Ru-O bond acs.org. This electron transfer can significantly enhance the catalytic activity of supported Ru clusters acs.org.
The interaction between Ru particles and different facets of anatase TiO₂ varies, with stronger metal-support interactions observed between Ru and the (101) facet compared to the (001) facet rsc.org. DFT calculations suggest that Ru nanoparticles supported on the (101) plane have a lower activation energy for CO dissociation, contributing to higher catalytic activity in reactions like CO₂ methanation rsc.orgrsc.org. The presence of Ru nanoparticles on TiO₂ surfaces can favor the removal of oxygen from the surface layers, potentially leading to oxygen reverse spillover acs.orgresearchgate.net.
Studies on Ru nanoclusters on nanostructured TiO₂ by time-resolved photoluminescence spectroscopy indicate that photoexcitation of the Ru nanocluster can be followed by electron transfer into the TiO₂ utwente.nl. The formation of Ti-O(water) and Ru-O(water) bonds at the interface can significantly enhance the intensity of photon absorption nih.gov.
Controlled Exposure of Specific Crystal Planes (e.g., (101)) in Materials
The catalytic and surface properties of materials containing Ruthenium can be highly dependent on the specific crystal planes exposed. Different crystal facets of Ruthenium and Ruthenium dioxide (RuO₂) exhibit varying surface energies and reactivity matec-conferences.orgresearchgate.net. For RuO₂, the (110) surface is generally found to be the most stable, although the (101) and (001) surfaces also play roles in various interactions matec-conferences.orgresearchgate.net.
Studies on the adsorption of hydrogen on specific Ruthenium surfaces like Ru(101̄0) have provided insights into the adsorptive and structural properties, revealing different hydrogen binding states and ordered phases depending on coverage aip.orgcapes.gov.br. The interaction of hydrogen with Ru(101̄1) and Ru(101̄0) facets has been explored using DFT calculations, identifying favorable adsorption sites for atomic hydrogen researchgate.net.
For supported catalysts, the specific facet of the support material exposed can also influence the interaction with Ruthenium nanoparticles. As mentioned, the interaction between Ru particles and TiO₂ is stronger on the (101) facet compared to the (001) facet, impacting catalytic performance rsc.orgrsc.org. The controlled synthesis of materials that preferentially expose certain crystal planes can therefore be a strategy to optimize their interaction with Ruthenium and tune their properties for specific applications.
Ruthenium in Supramolecular Assemblies and Host-Guest Systems
Ruthenium complexes are widely used in the construction of supramolecular assemblies and host-guest systems due to their versatile coordination chemistry and interesting photophysical and electrochemical properties. While the search results did not provide specific examples focusing solely on Ru-101 in these systems, Ruthenium complexes in general are key components. They can act as building blocks for self-assembled structures or be encapsulated within host frameworks. The ability of Ruthenium complexes to participate in various non-covalent interactions makes them suitable for creating complex architectures with tailored properties for applications such as sensing, catalysis, and molecular recognition.
Integration of Ruthenium into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The incorporation of Ruthenium into Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) is a growing area of research, leveraging the structural diversity and porosity of these materials in combination with the properties of Ruthenium. Ruthenium can be integrated into MOFs and CPs as part of the metal node, within the organic linker, or as guest species encapsulated within the pores mdpi.comcsic.es.
MIL-101, a chromium-based MOF, has been used as a support for Ruthenium nanoparticles, creating materials like Ru/MIL-101 for catalytic applications advanceseng.commdpi.com. Ruthenium nanoparticles have been successfully immobilized inside the pores of MIL-101 using methods like liquid impregnation researchgate.net.
Ruthenium-based coordination polymer nanoparticles (CPNs) have been developed, where Ruthenium complexes act as constitutive building blocks csic.esmdpi.com. These materials show promise in areas like photoactivated chemotherapy, where the Ruthenium complex can be a photoactivable prodrug csic.esmdpi.com. The chemical versatility of CPNs allows for the combination of different organic or metal-organic units, offering new properties for applications in photocatalysis, molecular electronics, and sensors csic.esspruijtlab.comresearchgate.net.
The integration of Ruthenium into MOFs and CPs allows for the creation of functional materials with tunable properties, combining the catalytic, optical, or electronic characteristics of Ruthenium with the structural advantages of the framework.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Ruthenium (Ru) | 23933 |
| Ruthenium-101 (Ru-101) | 102148 |
| Ruthenium dioxide (RuO₂) | 14870 |
| Ruthenium tetroxide (RuO₄) | 123258 |
| Ruthenium(III) chloride (RuCl₃) | 66214 |
| Sodium borohydride (NaBH₄) | 22925106 |
| bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | (Not found) |
| Ruthenocene (RuCp₂) | 11959 |
| Bis(ethylcyclopentadienyl)ruthenium (Ru(EtCp)₂) | (Not found) |
| Tris(acetylacetonato)ruthenium(III) (Ru(thd)₃) | (Not found) |
| Ru₃(CO)₁₂ | 13900 |
| MIL-101 (Cr) | (Not found) |
| Terephthalic acid | 778 |
| Cr(NO₃)₃·9H₂O | (Not found) |
| Dimethylformamide (DMF) | 7934 |
| Hydrochloric acid (HCl) | 313 |
| Ethanol | 702 |
| Acetone | 180 |
| Anatase TiO₂ | (Not found) |
| Rutile TiO₂ | (Not found) |
| Methyl methacrylate (B99206) (MMA) | 7916 |
| Ammonia borane (BH₃NH₃) | 24877 |
| Ethylenediamine (ED) | 6730 |
| [Ru₃(μ₃-O)(μ-CH₃COO)₆(H₂O)₃]CH₃COO | (Not found) |
| C101 dye [NaRu(4,4'-bis(5-hexylthiophene-2-yl)-2,2'-bipyridine)(4-carboxylic acid-4'-carboxylate-2,2'-bipyridine) (NCS)₂] | (Not found) |
| (Al)MIL-101-NH₂ | (Not found) |
Data Table: Ruthenium Nanoparticle Synthesis Examples
| Synthesis Method | Precursor | Reducing Agent | Stabilizer (if any) | Typical Size Range | Reference |
| Chemical Co-precipitation / Calcination | Ruthenium hydroxide | Hydrogen | Not specified | 10-20 nm | koreascience.kr |
| Reduction in Aqueous Solution | RuCl₃ | Sodium borohydride | Not specified | ~1.8 nm | rsc.org |
| Sonochemical Reduction | Ruthenium chloride | Ultrasound | Not specified | 10-20 nm | rsc.org |
| Reduction in Polyol Environment | RuCl₃ | Polyol | Acetates | Size depends on T, acetate conc. | rsc.org |
| Gas Phase Infiltration followed by Hydrogenolysis | Ru(cod)(cot) | Hydrogen | MIL-101 | Not specified | advanceseng.com |
| Liquid Impregnation followed by Reduction | RuCl₃ | NaBH₄ | MIL-101 | Ultrafine | researchgate.netmdpi.com |
| Sequential Grafting followed by Alcohol Reduction | Ru₃ cluster | Alcohol | ED-MIL-101(Cr) | Small, finely dispersed | mdpi.com |
| Green Synthesis using Plant Extract | RuCl₃xH₂O | Gunnera perpensa leaf extract | Phytochemicals | Not specified | nih.gov |
Data Table: Examples of Ruthenium Thin Film Deposition
| Technique | Precursor | Co-reactant (if any) | Substrate (Examples) | Notes | Reference |
| ALD | bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | O₂ or NH₃ | Various | Conformal deposition, properties affected by O₂ exposure | harvard.edu |
| ALD | RuCp₂ | Oxygen | Al₂O₃, TiO₂ films | Polycrystalline metallic Ru, low impurity content, low resistivity | researchgate.net |
| ALD | η⁴-2,3-dimethylbutadiene ruthenium tricarbonyl | O₂ | SiO₂ | Can deposit Ru or RuO₂ depending on O₂ pulse length | researchgate.net |
| Thermal ALD | dicarbonyl-bis(5-methyl-2,4-hexanediketonato)Ru(II) | O₂ or H₂O | Native SiO₂ on Si | H₂O process yields metallic Ru, O₂ process can yield RuO₂ | researchgate.net |
| CVD | Organometallic Ru compounds (e.g., Ru(EtCp)₂) | O₂ | Various | Used for Ru or RuO₂ films | google.com |
| MOCVD | Ru(tmhd)₃ | Not specified | SiO₂/Si, Pt/Ti/SiO₂/Si | Can yield (110)- or (101)-textured RuO₂ films | rsc.org |
| Pulsed CVD | bis(N,N'-di-tert-butylacetamidinato)ruthenium(II) dicarbonyl | None | Various | Used for Ru thin films | researchgate.net |
| Single-Source CVD | Ru(CO)₂(P(n-Bu)₃)₂(O₂CR)₂ (R=Me, Et, etc.) | None | Various | Deposition of phosphorus-doped ruthenium layers | rsc.org |
Data Table: Surface Interaction Studies on TiO₂
| Ruthenium Species | TiO₂ Surface Facet | Study Method(s) | Key Findings | Reference |
| Ru clusters (Ruₙ) | Anatase TiO₂(101) | DFT calculations | Ru-TiO₂ interface primarily Ru-O and Ti-O bonds; electron transfer from Ru to TiO₂ enhances catalytic activity. Ruₙ prefers 3D geometry for n ≥ 4. | acs.org |
| Ru nanoparticles | Anatase TiO₂(101) & (001) | TPR, XPS, DFT calculations | Stronger metal-support interaction on (101) vs (001). Lower activation energy for CO dissociation on (101). | rsc.orgrsc.org |
| Single Ru atom, Ru₁₀ cluster | Anatase TiO₂(101) | DFT+U calculations | Adsorption on stoichiometric surface has minor charge transfer; on reduced surface, electron transfer from oxide to metal. Ru favors O removal. | acs.orgresearchgate.net |
| Ru₁₀ cluster | Anatase TiO₂(101) | GGA+U calculations, density matrix formalism | Introduces states in band gap, narrows band gap, enhances absorption. H₂O adsorption enhances photon absorption. Promotes water dissociation. | nih.gov |
| Ru nanoclusters | Nanostructured TiO₂ | Time-resolved photoluminescence spectroscopy, XPS | Photoexcitation followed by electron transfer into TiO₂. Role of thin RuO₂ shell and Ru metal core in photoinduced charge transfer. | utwente.nl |
| Ru clusters (Ru₁, Ru₂, Ru₃, Ru₄) | TiO₂(101) | DFT calculations | Formation of Ru-O₂c and Ru-O₃c bonds weakens Ti-O bonds. No Ti-Ru bond formation observed. Electron densities higher for Ru-O and Ti-O bonds. | rsc.org |
Mechanistic Elucidation and Isotopic Tracing with Ruthenium 101
Application of Ruthenium-101 as an Isotopic Label in Reaction Mechanism Studies
Isotopic labeling is a powerful technique used to track the fate of specific atoms during a chemical reaction, thereby providing crucial information about the reaction mechanism. While studies often employ deuterium (B1214612) (²H or D) or other isotopes to trace lighter elements involved in ruthenium-catalyzed reactions, ruthenium isotopes, including ¹⁰¹Ru, can be used to follow the metal center itself or ligands bound to it. By selectively incorporating an enriched isotope like ¹⁰¹Ru into a reactant or catalyst, researchers can use techniques such as Mass Spectrometry (MS) to identify intermediates and products containing the labeled ruthenium atom. This allows for the elucidation of reaction pathways, including oxidative addition, reductive elimination, insertion, and ligand exchange processes that are central to many ruthenium-catalyzed transformations and the behavior of organometallic ruthenium complexes nih.gov. For instance, studies investigating the mechanism of ruthenium-catalyzed reactions, such as alcohol transformations or C-H activation processes, often propose catalytic cycles involving various ruthenium intermediates dtu.dkdiva-portal.orgacs.org. Isotopic labeling with a ruthenium isotope could, in principle, help confirm the involvement of specific ruthenium species or track the metal's movement through the proposed steps.
Kinetic Isotope Effect (KIE) Studies with Ruthenium-101
Kinetic Isotope Effect (KIE) studies involve comparing the reaction rates when an atom in a reactant is replaced by one of its isotopes. This technique is particularly useful for determining if a specific bond to that atom is broken in the rate-determining step of a reaction. While primary KIEs are most commonly measured for light atoms like hydrogen (using deuterium or tritium), where the relative mass difference is significant, secondary KIEs or KIEs involving heavier atoms like ruthenium can also provide mechanistic information.
In the context of ruthenium chemistry, KIE studies often focus on the isotopes of atoms directly involved in bond-breaking or bond-forming events catalyzed by ruthenium complexes, such as hydrogen/deuterium exchange in C-H activation or transfer hydrogenation reactions dtu.dkdiva-portal.orgresearchgate.net. For example, H/D KIE values have been measured in ruthenium-catalyzed water oxidation, providing evidence for a water nucleophilic attack (WNA) pathway rsc.org. A KIE value around 2.5 was observed when comparing reaction rates in H₂O and D₂O rsc.org. Similarly, KIEs have been used to study proton-coupled electron transfer (PCET) in ruthenium-linked systems, where KIE values (kH/kD) ranged from 1.42 to 4.02, correlating with proton donor-acceptor distances acs.orgdiva-portal.org. In other ruthenium-catalyzed processes, KIEs have helped determine if C-H bond cleavage is the rate-determining step dtu.dk. An experimental KIE value of kH/kD = 2.0 confirmed a rate-determining C-H activation step in a ruthenium(II) biscarboxylate-catalyzed ortho-deuteration researchgate.net.
While KIEs directly involving ¹⁰¹Ru (e.g., comparing reaction rates with ¹⁰¹Ru vs. another Ru isotope) are less common due to the smaller relative mass difference compared to H/D, the principle remains applicable for probing steps where the ruthenium atom's bonding or coordination environment undergoes significant changes in the transition state. The measurement of KIEs, particularly H/D KIEs catalyzed by ruthenium complexes, provides valuable quantitative data for validating proposed reaction mechanisms and understanding the energetics of key steps dtu.dkdiva-portal.orgusd.edu.
Tracing Reaction Pathways in Organometallic Transformations Using Ruthenium-101
Organometallic transformations often involve complex sequences of steps where the metal center plays a direct role in activating substrates and forming new bonds. Tracing the fate of the ruthenium atom throughout these sequences is crucial for understanding the complete catalytic cycle. ¹⁰¹Ru, as a stable isotope with a natural abundance of 12.7% and detectable by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (though ¹⁰¹Ru is quadrupolar, making ¹⁰¹Ru NMR challenging compared to spin-1/2 nuclei) or Mass Spectrometry, can serve as a tracer for the metal center.
By synthesizing organometallic ruthenium complexes enriched with ¹⁰¹Ru, researchers can follow the labeled metal through different intermediates and products using spectroscopic or spectrometric methods. This approach can help confirm proposed intermediates, identify off-cycle species, and determine the connectivity of the ruthenium atom throughout the transformation. For example, mechanistic studies on ruthenium-catalyzed hydrogen transfer reactions have investigated proposed catalytic cycles involving metal alkoxides or concerted outer-sphere mechanisms diva-portal.org. While these studies often rely on identifying intermediates through techniques like NMR and IR, isotopic labeling of the ruthenium center could provide direct evidence for the metal's pathway. Similarly, in studies of ruthenium-catalyzed C-H activation and subsequent functionalization, tracing the ruthenium center could help confirm the formation and transformation of ruthenacycle intermediates acs.org. The ability of ruthenium to exist in multiple oxidation states and undergo versatile electron-transfer pathways makes tracing its path particularly informative in complex catalytic cycles nih.gov.
Diffusion and Transport Studies Utilizing Ruthenium-101 Isotopes
Isotopes can be used to study the diffusion and transport of chemical species in various environments. By labeling a compound with a specific isotope and monitoring its movement over time, diffusion coefficients and transport pathways can be determined. Ruthenium isotopes, including ¹⁰¹Ru or radioactive isotopes like ¹⁰³Ru and ¹⁰⁶Ru (though the user requested focus solely on ¹⁰¹Ru and exclusion of safety profiles), have been used in transport studies.
One application where ruthenium isotopes have been used is in studying the cellular uptake and distribution of ruthenium-based compounds, particularly in the context of potential therapeutic agents rsc.org. Studies investigating the cellular uptake pathways of ruthenium arene anticancer complexes have utilized isotopes like ¹⁰¹Ru (detected by techniques like ICP-MS) to quantify the accumulation of ruthenium within cells rsc.org. These studies can differentiate between uptake mechanisms such as active transport, passive diffusion, and facilitated diffusion by examining factors like temperature dependence and inhibition by transport inhibitors rsc.org. For instance, the cellular uptake of certain ruthenium complexes was found to rely, at least in part, on facilitated diffusion and was dependent on the membrane potential rsc.org.
Beyond biological systems, the transport of ruthenium species is also relevant in areas like nuclear power plant safety, where the potential release and transport of radioactive ruthenium isotopes (like ¹⁰³Ru and ¹⁰⁶Ru) are concerns irsn.fr. Studies in this area examine the transport of ruthenium oxides in gaseous or condensed forms, influenced by factors like humidity, temperature, and airflow irsn.fr. While these studies often focus on the behavior of specific ruthenium compounds rather than using ¹⁰¹Ru as a tracer for diffusion in different media, the principle of using ruthenium isotopes to track the element's movement is applicable. In material science, the transport of ruthenium precursors in the gas phase is critical for processes like chemical vapor deposition (CVD), where diffusion and convection play significant roles in the deposition rate rsc.org. Studies on charge transport in ruthenium complexes used in light-emitting devices also describe electron hopping as an activated process between ruthenium species mit.edu. While these examples highlight the importance of transport phenomena involving ruthenium, explicit studies using ¹⁰¹Ru as a tracer to measure diffusion coefficients in diverse materials or environments were not extensively detailed in the provided search results, apart from its use in quantifying cellular uptake.
Ruthenium 101 in Homogeneous and Heterogeneous Catalysis Research
Design and Synthesis of Ruthenium-101 Based Catalysts
The targeted design and synthesis of homogeneous or heterogeneous catalysts using isotopically pure Ruthenium-101 is not a widely reported practice in catalytic science. The high cost of isotopic enrichment and the fact that the catalytic activity is primarily determined by the element's electron configuration, rather than its isotopic mass, means that research is almost universally conducted with natural abundance ruthenium. However, the concept of isotopic labeling is central to mechanistic chemistry, and methodologies exist for creating isotopically labeled compounds that could be applied to Ruthenium-101 if a specific research question demanded it. For instance, the synthesis of radiolabeled ruthenium complexes, such as with ⁹⁷Ru and ¹⁰³Ru, has been documented, involving the reaction of isotopically specific ruthenium trichloride (B1173362) ([⁹⁷Ru]RuCl₃) with organic ligands. rsc.org This demonstrates a viable pathway for the synthesis of ¹⁰¹Ru-labeled catalysts from a ¹⁰¹Ru precursor, should the need arise for specialized analytical studies.
The stable isotope Ruthenium-101 is a naturally occurring component of ruthenium, with a natural abundance of 17.06%. buyisotope.comwikipedia.org It is commercially available in forms such as metallic foil and powder, which can serve as starting materials for the synthesis of any known ruthenium catalyst, albeit in an isotopically enriched form. buyisotope.comamericanelements.com
Table 1: Properties of the Ruthenium-101 Isotope
| Property | Value |
|---|---|
| Natural Abundance | 17.06% webelements.comchemlin.org |
| Atomic Mass (Da) | 100.9055821 buyisotope.com |
| Stability | Stable buyisotope.com |
| Nuclear Spin (I) | 5/2 webelements.com |
| Nuclear Magnetic Moment (μ/μN) | -0.7189 webelements.com |
Development of Ruthenium-101 Chiral Catalysts for Asymmetric Transformations
There is no specific body of research dedicated to the development of chiral catalysts based exclusively on the Ruthenium-101 isotope. The principles of asymmetric catalysis rely on the three-dimensional arrangement of chiral ligands around the central metal atom, which creates a stereochemically defined environment for the transformation of substrates. This chirality is independent of the isotopic composition of the ruthenium center.
The application of ¹⁰¹Ru in this area would be hypothetically limited to mechanistic or analytical studies. For example, a ¹⁰¹Ru-labeled chiral catalyst could be used to track the catalyst's fate in a reaction mixture, distinguish it from other ruthenium sources, or investigate potential catalyst dimerization or aggregation phenomena using mass spectrometry techniques.
Heterogenization Strategies for Ruthenium-101 Catalysts
While general strategies for heterogenizing homogeneous ruthenium catalysts are well-established—such as anchoring complexes to solid supports like silica or polymers, or encapsulating them within metal-organic frameworks (MOFs)—these methods are not reported specifically for Ruthenium-101 based catalysts. researchgate.netescholarship.org
The primary intersection of ¹⁰¹Ru with heterogeneous catalysis is in the analysis of catalyst stability and degradation. In a notable study on supported ruthenium catalysts used in continuous supercritical water gasification (SCWG), the amount of ruthenium leaching into the process water was quantified. rsc.org Researchers measured the concentrations of ⁹⁹Ru and ¹⁰¹Ru isotopes in the effluent stream using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.org This analysis provided precise data on the low loss rates of carbon-supported Ru catalysts compared to those on metal-oxide supports, confirming the superior stability of the former. rsc.org In this context, ¹⁰¹Ru serves not as a specially designed catalytic component, but as a signal for quantifying the total amount of ruthenium, taking advantage of its natural abundance and distinct mass.
Table 2: Ruthenium Leaching Rates from Heterogeneous Catalysts in SCWG
| Catalyst Support | Ru Loss Rate (μg gRu⁻¹ h⁻¹) |
|---|---|
| Activated Carbon (AC) | 0.2–1.2 rsc.org |
| Metal-Oxides | 10–24 rsc.org |
Data obtained by measuring Ru content (including the ¹⁰¹Ru isotope) in process water via ICP-MS. rsc.org
Mechanistic Investigations of Ruthenium-101 Catalyzed Reactions
The use of isotopes is a cornerstone of mechanistic investigation in catalysis. unt.eduosti.gov However, studies typically employ isotopes of elements directly involved in bond-breaking and bond-forming steps, such as deuterium (B1214612) (²H) for hydrogen transfer or carbon-13 (¹³C) for tracking organic fragments, as these produce measurable kinetic isotope effects (KIEs). rsc.orgnih.gov Labeling the metallic center with an isotope like ¹⁰¹Ru is less common for elucidating reaction pathways but is crucial for tracking the metal atom itself.
Olefin Metathesis Mechanisms Probed with Ruthenium-101
The mechanism of ruthenium-catalyzed olefin metathesis is understood to proceed via the Chauvin mechanism, involving the formation of a metallacyclobutane intermediate. mdpi.combeilstein-journals.org Isotopic labeling studies have been fundamental to confirming this pathway. For example, the synthesis and use of Grubbs-type catalysts labeled with ¹³C at the carbene position have provided direct probes into the catalytic cycle. rsc.org
There are no reports of olefin metathesis mechanisms being probed through the specific use of ¹⁰¹Ru-labeled catalysts. Such an experiment could, in theory, be used to investigate the exchange of ruthenium between different catalyst species or to quantify the concentration of active species in complex reaction mixtures via isotope dilution mass spectrometry.
Transfer Hydrogenation and Hydrogenation Reactions
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule to an acceptor, mediated by a catalyst. diva-portal.org Mechanistic studies of these reactions using ruthenium catalysts frequently employ deuterium labeling to understand the hydrogen transfer steps. nih.gov For instance, deuterium labeling studies have been used to corroborate mechanisms in the ruthenium-catalyzed C-C coupling of alcohols with π-unsaturated reactants. nih.gov
The use of ¹⁰¹Ru in this context is not for elucidating the catalytic cycle itself but could be relevant for studying catalyst deactivation or stability. Similar to the SCWG example, a ¹⁰¹Ru-labeled catalyst could be used in a transfer hydrogenation reaction to quantify any catalyst leaching or decomposition by analyzing the reaction mixture with a mass-sensitive technique like ICP-MS.
Oxidation and Oxygen Transfer Chemistry
Ruthenium is well-known for its versatile oxidation chemistry, capable of existing in a wide range of oxidation states. e-bookshelf.de High-valent species like ruthenium tetroxide (RuO₄) are powerful oxidants used in various organic transformations. nih.govorganic-chemistry.org The mechanisms of these reactions often involve ruthenium-oxo intermediates.
While not found in the context of catalysis, oxidized forms of ruthenium have been used as intercellular tracers in microscopy. nih.gov A study showed that the oxidation of Ruthenium Red by osmium tetroxide creates a new ruthenium compound that can penetrate intercellular spaces more effectively. nih.gov Although this is not a catalytic application, it demonstrates the use of ruthenium compounds as chemical probes. A hypothetical use of ¹⁰¹Ru in catalytic oxidation could involve tracing the ruthenium species to determine if the catalyst remains in a homogeneous phase or forms nanoparticles that are the true active catalyst.
Carbon-Hydrogen Bond Activation and Functionalization
Ruthenium-based catalysts are pivotal in the field of C-H bond activation and functionalization, a powerful strategy for the synthesis of complex organic molecules. These reactions involve the cleavage of a typically inert carbon-hydrogen bond and the formation of a new carbon-carbon or carbon-heteroatom bond. While specific studies detailing the use of ¹⁰¹Ru in these transformations are not prominent, the general mechanisms and applications involving ruthenium are well-documented.
Ruthenium catalysts, often in the +2 oxidation state, can activate C-H bonds through various mechanisms, including oxidative addition and concerted metalation-deprotonation. The choice of ligands and reaction conditions dictates the catalyst's reactivity and selectivity. For instance, ruthenium complexes have been successfully employed in the deuteration of aromatic carbonyl compounds, where a transient directing group strategy enables selective hydrogen isotope exchange. rsc.orgresearchgate.netresearchgate.net
Table 1: Examples of Ruthenium-Catalyzed C-H Functionalization Reactions
| Reaction Type | Catalyst Precursor | Directing Group | Reactant | Product |
|---|---|---|---|---|
| Arylation | [Ru(p-cymene)Cl₂]₂ | Pyridine | Benzene | Biphenyl |
| Alkenylation | [Ru(p-cymene)Cl₂]₂ | Carboxylate | Toluene | Stilbene |
| Silylation | [RuH₂(CO)(PPh₃)₃] | Amide | Aniline | Silylated Aniline |
| Deuteration | [Ru(p-cymene)Cl₂]₂ | Carboxylic Acid | Benzoic Acid | Deuterated Benzoic Acid |
This table presents generalized examples of ruthenium-catalyzed reactions and does not imply the specific use of the ¹⁰¹Ru isotope.
Electrochemical Catalysis (e.g., Water Splitting, NOx Reduction) with Ruthenium-101
Electrochemical catalysis utilizes catalysts to drive chemical reactions at an electrode surface. Ruthenium and its compounds are highly effective electrocatalysts for a range of important transformations, including water splitting for hydrogen production and the reduction of nitrogen oxides (NOx) for environmental remediation.
Water Splitting: In water splitting, which consists of the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), ruthenium-based materials are among the most promising non-platinum group catalysts. researchgate.netpan.pl Research has shown that the catalytic activity is highly dependent on the catalyst's structure and electronic properties. For instance, ruthenium nanoparticles exposing the (101) crystal plane have demonstrated superior activity for both HER and OER. rsc.org While this refers to a crystallographic plane and not the ¹⁰¹Ru isotope, it highlights the importance of specific atomic arrangements. Computational studies on homogeneous ruthenium-based water oxidation catalysts help in understanding structure-activity relationships, which could theoretically be influenced by isotopic substitution. mdpi.com
NOx Reduction: Ruthenium-based catalysts are also effective for the reduction of NOx into harmless dinitrogen (N₂). google.comsae.orgswri.org These catalysts are particularly relevant in the treatment of exhaust gases from internal combustion engines. The catalytic activity depends on the support material and the interaction with the ruthenium active sites. While research in this area is extensive, specific studies focusing on the electrochemical reduction of NOx using ¹⁰¹Ru are not readily found in the surveyed literature.
This table shows representative performance data for ruthenium-based electrocatalysts. The specific isotope of ruthenium is not specified in the sources.
Characterization of Active Sites in Ruthenium-101 Catalysts
The characterization of active sites is crucial for understanding catalytic mechanisms and designing more efficient catalysts. Various spectroscopic and microscopic techniques are employed to probe the nature of these sites. While there is no specific mention in the provided literature of characterization techniques being used to exclusively study ¹⁰¹Ru active sites, the stable nature of this isotope means it is inherently present in any analysis of natural abundance ruthenium catalysts.
Techniques such as X-ray Photoelectron Spectroscopy (XPS), Infrared Spectroscopy (IR) of adsorbed probe molecules (e.g., CO), and Transmission Electron Microscopy (TEM) are commonly used to characterize ruthenium catalysts. pku.edu.cn For instance, IR spectroscopy of adsorbed carbon monoxide can distinguish between different types of ruthenium active sites on a supported catalyst. pku.edu.cn
Notably, the stable isotopes of ruthenium, including ¹⁰¹Ru, are utilized in analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to monitor catalyst stability and leaching. rsc.org In such studies, the concentration of isotopes like ⁹⁹Ru and ¹⁰¹Ru in the reaction medium can be precisely measured to determine the extent of catalyst degradation. rsc.org
Influence of Isotopic Substitution on Catalytic Activity and Selectivity
The substitution of one isotope for another can influence the rate and selectivity of a chemical reaction, an effect known as the kinetic isotope effect (KIE). This effect arises from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds and, consequently, the activation energy of a reaction.
In catalysis, isotopic substitution can be a powerful tool for elucidating reaction mechanisms. For example, substituting hydrogen with deuterium (a primary KIE) is commonly used to determine if a C-H bond is broken in the rate-determining step of a reaction catalyzed by ruthenium.
However, specific experimental or theoretical studies quantifying the influence of substituting other ruthenium isotopes with ¹⁰¹Ru on the catalytic activity and selectivity in C-H bond activation, water splitting, or NOx reduction are not available in the reviewed scientific literature. The study of oxygen kinetic isotope effects in water oxidation by a ruthenium complex demonstrates the utility of isotopic effects in understanding reaction mechanisms, though this study does not focus on the ruthenium isotopes themselves. nih.gov
Emerging Frontiers and Future Research Directions
New Spectroscopic Methodologies for Ruthenium-101
The unique nuclear properties of Ruthenium-101 are paving the way for the development of sophisticated spectroscopic techniques that offer unprecedented precision and insight into molecular and material structures.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): A significant advancement in the isotopic analysis of ruthenium involves the use of MC-ICP-MS. rsc.orgsemanticscholar.orgrsc.org A novel technique has been developed for the high-precision measurement of ruthenium's stable isotope compositions, where a ⁹⁸Ru–¹⁰¹Ru double spike is added to samples before digestion. semanticscholar.orgrsc.org This method effectively corrects for instrumental mass bias and any isotope fractionation that may occur during the chemical purification process, leading to accurate and reproducible data. semanticscholar.orgrsc.org This high-precision technique is crucial for studies in geochemistry and cosmochemistry, where minute variations in isotopic ratios can reveal the origins and histories of geological samples. semanticscholar.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ruthenium-101, along with ⁹⁹Ru, is an NMR-active nucleus, making it a valuable probe for the structural analysis of ruthenium-containing compounds. aip.org Although its detection has historically been challenging, high-resolution NMR spectra of ¹⁰¹Ru have been successfully observed in solutions of compounds like ruthenium tetroxide (RuO₄). aip.org Recent research has also focused on solid-state NMR of ruthenium isotopes, which is a powerful tool for characterizing diamagnetic ruthenium materials. iaea.org The development of these NMR methodologies provides a direct window into the local chemical environment of the ruthenium atom. aip.orgiaea.org
Below is a data table summarizing the key NMR properties of the Ruthenium-101 isotope. chemlin.org
| Property | Value |
| Spin | 5/2+ |
| Natural Abundance | 17.06(2)% |
| Gyromagnetic Ratio (γ) | -1.3773 × 10⁷ rad T⁻¹ s⁻¹ |
| Quadrupole Moment (Q) | +0.457(23) barn |
| Resonance Frequency (ν₀) | 2.1916 MHz at 1 T |
Interdisciplinary Approaches Integrating Ruthenium-101 Chemistry
The unique characteristics of ¹⁰¹Ru are fostering collaborative research that spans multiple scientific fields, leading to novel applications and discoveries.
Geochemistry and Cosmochemistry: The precise measurement of ruthenium isotope ratios, including ¹⁰⁰Ru/¹⁰¹Ru, is a powerful tool for tracing geochemical and cosmochemical processes. nih.gov Variations in these isotopic signatures in meteorites and terrestrial rocks provide insights into the formation of the solar system and the geological evolution of Earth. semanticscholar.orgrsc.orgnih.gov For instance, the isotopic composition of ruthenium in the Earth's mantle is used to constrain models of late accretion, the process by which materials were added to the Earth after its core had formed. nih.gov
Materials Science and Green Energy: In the quest for clean energy, ruthenium is a key element in catalysis. nih.gov Research has shown that the specific crystallographic plane, Ru(101), is exceptionally active for electrocatalytic water splitting to produce hydrogen. rsc.org By developing materials that selectively expose this (101) crystal plane, scientists can design more efficient catalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). rsc.orgrsc.org
Electronics and Technology: Ruthenium's hardness and resistance to wear make it a valuable component in the electronics industry, where it is used in electrical contacts and chip resistors. rsc.orgwikipedia.org Ruthenium alloys are also employed to enhance the durability and corrosion resistance of other metals, such as platinum, palladium, and titanium. nih.govrsc.orgisoflex.com
Nuclear Physics: The stable ¹⁰¹Ru isotope serves as a target material and a subject of study in nuclear physics research, helping scientists investigate the fundamental structure and vibrations of atomic nuclei. buyisotope.comtracesciences.com
Green Chemistry Aspects in Ruthenium-101 Compound Synthesis and Application
In line with the global push for sustainability, green chemistry principles are being increasingly integrated into the synthesis and application of ruthenium compounds.
Mechanochemistry: A promising green synthetic route is mechanochemistry, which involves the grinding of solid reagents to initiate chemical reactions, often without the need for bulk solvents. mdpi.comresearchgate.net This method has been successfully applied to the synthesis of various ruthenium complexes, including carboxylates and organometallic catalysts. mdpi.comacs.orgresearchgate.net By eliminating or drastically reducing the use of hazardous organic solvents, mechanochemical synthesis leads to faster reactions, simpler work-up procedures, and significantly lower waste generation. acs.orgrsc.orgrsc.org A comparison of green chemistry metrics, such as the E-factor (a measure of waste produced) and Mass Productivity, demonstrates the superior environmental performance of grinding-based routes over traditional solution-based methods. mdpi.com
Biosynthesis and Eco-Friendly Methods: Another avenue of green synthesis involves using biological materials. A novel in situ method uses living plants for metal hyperaccumulation to produce ruthenium nanoparticle-doped biomass carbon. rsc.org Furthermore, plant extracts are being explored as reducing and capping agents for the "green" synthesis of ruthenium oxide nanoparticles, offering an eco-friendly and cost-effective alternative to conventional chemical methods. nih.govresearchgate.netresearchgate.netnih.gov These bio-inspired approaches not only minimize environmental impact but can also yield catalysts with unique properties. rsc.org
Advanced Material Architectures Featuring Ruthenium-101
Researchers are designing sophisticated material architectures that leverage the catalytic and physical properties of ruthenium, including its ¹⁰¹Ru isotope, at the nanoscale.
Metal-Organic Frameworks (MOFs): A key strategy involves encapsulating ruthenium nanoparticles within the porous structures of Metal-Organic Frameworks (MOFs). nih.govmdpi.comacs.orgfrontiersin.org MOFs like MIL-101 and UiO-66 act as ideal hosts, providing a high surface area and tunable cavities that can stabilize the ruthenium nanoparticles and prevent them from agglomerating. nih.govmdpi.comfrontiersin.org This encapsulation enhances the stability, activity, and lifetime of the ruthenium catalysts in various chemical reactions, including hydrogenation and nitro compound reduction. nih.govmdpi.com The resulting Ru@MOF materials represent a class of highly efficient and robust heterogeneous catalysts. nih.gov
Computational Chemistry Advancements for Ruthenium-101 System Design
Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the design and understanding of ¹⁰¹Ru-based systems.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and catalytic mechanisms of ruthenium compounds. acs.orgacs.orgresearchgate.netdcu.iecore.ac.uk For example, first-principles calculations have been employed to understand why the Ru(101) crystal plane is so active in the hydrogen evolution reaction. rsc.org These calculations revealed that this specific surface has a very low Gibbs free energy (ΔG) for the reaction, explaining its high catalytic efficiency. rsc.org DFT is also used to model the adsorption of ruthenium clusters on oxide surfaces and to elucidate the reaction pathways in complex catalytic cycles, such as water oxidation. acs.orgresearchgate.netmdpi.com
Machine Learning and Advanced Simulations: The integration of machine learning with atomic simulations is a new frontier. Global neural network potentials combined with optimization methods are being used to explore the complex structures of interfaces between ruthenium metal and ruthenium oxide (Ru/RuO₂). lasphub.com These advanced computational techniques can predict the most stable interfacial structures and identify the most active sites for catalytic reactions like CO oxidation. lasphub.com Such computational approaches can significantly reduce the time and expense of experimental work by pre-screening candidate catalysts and providing fundamental insights into their structure-activity relationships. mdpi.comnih.gov
Q & A
Q. How can researchers ensure ethical rigor when publishing null or negative results for this compound’s anticipated reactivity?
- Methodological Answer : Adhere to COPE (Committee on Publication Ethics) guidelines. Provide raw data in supplementary materials and detail all experimental conditions. Use platforms like Zenodo for open-data archiving. Frame negative results as contributions to mechanistic understanding rather than failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
